molecular formula C11H9NO2 B2674259 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde CAS No. 1159981-61-9

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Cat. No.: B2674259
CAS No.: 1159981-61-9
M. Wt: 187.198
InChI Key: CFHFMNSHRAATTB-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.198. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-phenyl-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHFMNSHRAATTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-phenylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their versatile synthetic accessibility and wide range of biological activities make them privileged scaffolds in drug discovery. This guide focuses on a specific derivative, 4-Methyl-5-phenylisoxazole-3-carbaldehyde, providing a comprehensive overview of its physical properties and the methodologies for their determination. As a Senior Application Scientist, the following sections are designed to offer not just data, but also a deeper understanding of the experimental rationale and the importance of these properties in the context of research and development.

The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern on this ring dictates the molecule's physicochemical characteristics and its potential applications. In 4-Methyl-5-phenylisoxazole-3-carbaldehyde, the presence of a phenyl group, a methyl group, and a reactive carbaldehyde moiety suggests its utility as a key intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in synthetic protocols, for ensuring its purity, and for predicting its behavior in various experimental settings.

Molecular Structure and Basic Properties

The foundational physical properties of a compound are derived from its molecular structure. For 4-Methyl-5-phenylisoxazole-3-carbaldehyde, the key structural features are the isoxazole core, a phenyl substituent at the 5-position, a methyl group at the 4-position, and a carbaldehyde group at the 3-position.

Table 1: Core Physical and Chemical Identifiers for 4-Methyl-5-phenylisoxazole-3-carbaldehyde

PropertyValueSource
Molecular Formula C₁₁H₉NO₂Calculated
Molecular Weight 187.19 g/mol []
CAS Number 1159981-61-9[2]

State and Appearance

While specific data for 4-Methyl-5-phenylisoxazole-3-carbaldehyde is not extensively documented in readily available literature, we can infer its likely physical state and appearance based on closely related isomers. For instance, the constitutional isomer 5-Methyl-3-phenylisoxazole-4-carboxaldehyde is described as a beige powder[]. It is therefore highly probable that 4-Methyl-5-phenylisoxazole-3-carbaldehyde is a solid at room temperature, likely appearing as a crystalline powder with a color ranging from white to off-white or beige.

Melting Point

The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will generally depress and broaden the melting range.

Experimental Determination of Melting Point

The determination of a melting point is a fundamental laboratory technique. The choice of method often depends on the available equipment, with the Thiele tube and modern digital melting point apparatus being the most common.

Protocol: Melting Point Determination using a Digital Apparatus

  • Sample Preparation: A small amount of the finely powdered, dry sample of 4-Methyl-5-phenylisoxazole-3-carbaldehyde is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Heating Rate: The heating rate should be slow and uniform, especially near the expected melting point, typically around 1-2°C per minute. An initial rapid determination can be performed to find an approximate melting point, followed by a more careful measurement.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

  • Purity Assessment: A narrow melting range suggests high purity, while a broad range is indicative of impurities.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Finely powder the solid sample B Pack into capillary tube (1-2 mm) A->B C Place in melting point apparatus D Heat slowly (1-2°C/min) C->D E Observe and record melting range D->E F Assess purity based on range E->F

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter in drug development and synthetic chemistry, influencing bioavailability, formulation, and reaction conditions. The solubility of 4-Methyl-5-phenylisoxazole-3-carbaldehyde would be expected to be low in water and higher in common organic solvents, given its predominantly nonpolar structure.

Experimental Determination of Solubility

A common method for determining solubility involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Protocol: Equilibrium Solubility Determination

  • Sample Preparation: An excess amount of 4-Methyl-5-phenylisoxazole-3-carbaldehyde is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Properties

Spectroscopic data provides a detailed fingerprint of a molecule's structure. For 4-Methyl-5-phenylisoxazole-3-carbaldehyde, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be used to characterize 4-Methyl-5-phenylisoxazole-3-carbaldehyde.

Expected ¹H NMR Signals:

  • Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Phenyl Protons (-C₆H₅): A series of multiplets in the aromatic region, approximately δ 7.4-7.8 ppm, integrating to 5 protons.

  • Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.2-2.5 ppm, integrating to 3 protons.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region, around δ 185-195 ppm.

  • Isoxazole and Phenyl Carbons: A series of signals in the aromatic region (δ 110-170 ppm).

  • Methyl Carbon (-CH₃): A signal in the upfield region (δ 10-20 ppm).

Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-5-phenylisoxazole-3-carbaldehyde in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Acquisition: A standard one-pulse ¹H NMR experiment is run. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

NMRWorkflow A Dissolve sample in deuterated solvent B Transfer to NMR tube A->B C Insert into spectrometer B->C D Lock, Tune, and Shim C->D E Acquire FID D->E F Process data (FT, Phase, Baseline) E->F G Analyze spectrum F->G

Caption: General Workflow for NMR Spectrum Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C=N Stretch (Isoxazole): A medium intensity band around 1580-1620 cm⁻¹.[3]

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Alkyl): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Methyl-5-phenylisoxazole-3-carbaldehyde (MW = 187.19), the molecular ion peak (M⁺) would be expected at m/z 187.

Crystallography

Should 4-Methyl-5-phenylisoxazole-3-carbaldehyde be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for understanding the packing of molecules in a crystal lattice, which can influence physical properties like melting point and solubility. The planarity of the isoxazole ring and the dihedral angle with the phenyl substituent would be key parameters determined.

Conclusion

This technical guide has outlined the key physical properties of 4-Methyl-5-phenylisoxazole-3-carbaldehyde and the standard experimental methodologies for their determination. While specific experimental data for this compound is not widely published, a strong predictive understanding can be established based on its structure and data from closely related analogues. For professionals in research and drug development, the protocols and scientific rationale presented here provide a robust framework for the characterization of this and other novel chemical entities. Rigorous determination of these physical properties is a critical step in advancing a compound from the laboratory to potential applications.

References

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • Taylor & Francis Online. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. [Link]

  • ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link]

  • PubChemLite. 5-phenylisoxazole-3-carboxaldehyde (C10H7NO2). [Link]

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Solubility of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde in organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document leverages established principles of physical chemistry and analytical methodologies to empower researchers, scientists, and drug development professionals. Herein, we will explore the predicted solubility profile based on the compound's molecular structure, present detailed protocols for both qualitative and quantitative solubility determination, discuss the key factors influencing solubility, and provide visual workflows to guide experimental design.

Introduction to 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with methyl, phenyl, and carbaldehyde functional groups. The isoxazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The solubility of this compound is a critical parameter that dictates its utility in various applications, from synthetic reaction conditions to formulation in drug discovery.

Molecular Structure and Predicted Solubility:

The molecular structure of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde provides valuable clues to its solubility behavior.

  • Polar Moieties: The isoxazole ring, with its nitrogen and oxygen heteroatoms, and the carbaldehyde group introduce polarity to the molecule. The polar nature of the isoxazole ring generally enhances its solubility in polar solvents.[2]

  • Non-Polar Moieties: The phenyl and methyl groups are non-polar and will contribute to its solubility in less polar organic solvents.

This combination of polar and non-polar features suggests that 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde will likely exhibit a nuanced solubility profile, with some degree of solubility across a range of organic solvents.[3] It is anticipated to be more soluble in polar aprotic solvents and some polar protic solvents, with lower solubility in highly non-polar solvents and water.[2][4]

Qualitative and Quantitative Solubility Assessment

A systematic approach to determining the solubility of a compound involves both qualitative screening and precise quantitative measurements.

Qualitative Solubility Testing

A preliminary assessment in a range of solvents provides a rapid understanding of the compound's general solubility characteristics.[5]

Experimental Protocol for Qualitative Solubility Determination:

  • Preparation: Dispense 1-5 mg of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent. A suggested panel of solvents is provided in the table below.

  • Agitation: Vigorously agitate the samples for 1-2 minutes at a controlled ambient temperature (e.g., 25°C).

  • Observation: Visually inspect each sample for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unchanged.

Table 1: Suggested Solvents for Qualitative Solubility Screening

Solvent ClassSpecific SolventsExpected Qualitative Solubility
Polar Protic Methanol, EthanolLikely Soluble to Partially Soluble
WaterLikely Insoluble to Sparingly Soluble[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneLikely Soluble
Non-Polar Hexane, TolueneLikely Sparingly Soluble to Insoluble[2]
Chlorinated Dichloromethane, ChloroformLikely Soluble to Partially Soluble
Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

For many applications, particularly in drug development, a precise quantitative measure of solubility is essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Experimental Protocol for Equilibrium Solubility Measurement:

  • Sample Preparation: Add an excess amount of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours). It is important to establish that equilibrium has been reached, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7]

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Factors Influencing the Solubility of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Several factors can significantly impact the solubility of this compound.

  • Temperature: For most organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[2][3] This can be leveraged during recrystallization for purification. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[6]

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] As 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde possesses both polar and non-polar characteristics, its solubility will be highest in solvents with an intermediate polarity that can effectively solvate both the phenyl ring and the isoxazole-carbaldehyde moiety.

  • pH (in protic solvents): While the isoxazole ring is not strongly basic, the presence of heteroatoms means that in highly acidic or basic aqueous solutions, the solubility may be altered. For organic solvents, this effect is less pronounced but can be a factor in protic solvents.[6][9]

  • Crystalline Form (Polymorphism): The solid-state properties of the compound, such as its crystalline form, can influence its solubility. Different polymorphs of a compound can have different lattice energies, leading to variations in their solubility.[9]

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

G cluster_qualitative Qualitative Solubility Workflow A Dispense Compound into Vials B Add Test Solvents A->B C Agitate at Constant Temperature B->C D Visually Inspect for Undissolved Solid C->D E Classify as Soluble, Partially Soluble, or Insoluble D->E

Caption: Workflow for Qualitative Solubility Determination.

G cluster_quantitative Quantitative (Shake-Flask) Solubility Workflow F Add Excess Solid to Known Volume of Solvent G Equilibrate with Agitation (24-72h) F->G H Separate Saturated Solution (Centrifuge/Filter) G->H I Withdraw and Dilute Supernatant H->I J Quantify Concentration (HPLC/UV-Vis) I->J K Calculate Solubility (mg/mL or mol/L) J->K

Caption: Workflow for Quantitative Equilibrium Solubility Determination.

Conclusion

While direct, published solubility data for 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is scarce, a thorough understanding of its solubility can be achieved through the systematic application of the principles and experimental protocols outlined in this guide. By considering the molecule's structural features and the influence of external factors, researchers can effectively determine its solubility in a range of organic solvents, enabling its successful application in synthesis, purification, and formulation. The provided workflows serve as a practical starting point for these investigations.

References

  • Solubility of Things. (n.d.). Isoxazole.
  • Solubility of Things. (n.d.). Isoxazole derivative.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • (2024, September 24). Solubility test for Organic Compounds.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • SciSpace. (n.d.). Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer.
  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde.
  • BOC Sciences. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxaldehyde.
  • ChemSynthesis. (2025, May 20). methyl 5-phenyl-1,3-oxazole-4-carboxylate.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
  • ResearchGate. (2025, August 25). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives.
  • Santa Cruz Biotechnology. (n.d.). 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde.
  • ChemicalBook. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). Methyl 5-phenyl-1,2-oxazole-3-carboxylate (C11H9NO3).

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An In-Depth Technical Guide to 4-Methyl-5-phenylisoxazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoxazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile synthetic handles and its presence in numerous pharmacologically active agents.[1] This technical guide focuses on a specific, yet underexplored derivative, 4-Methyl-5-phenylisoxazole-3-carbaldehyde. We will delve into its structural attributes, propose a robust synthetic strategy grounded in established isoxazole chemistry, and explore its potential applications in drug discovery by drawing parallels with closely related analogues. This document is intended for researchers and professionals in the fields of organic synthesis and drug development, providing a comprehensive overview and practical insights into this promising molecular entity.

Core Chemical Identity of 4-Methyl-5-phenylisoxazole-3-carbaldehyde

A thorough search of publicly available chemical databases did not yield a definitive, verified entry for 4-Methyl-5-phenylisoxazole-3-carbaldehyde corresponding to its CAS Number 1159981-61-9. The SMILES and InChIKey presented below are therefore predicted based on the compound's IUPAC name. These identifiers should be used with the understanding that they are derived from its structure and have not been independently verified by a public repository.

IdentifierPredicted Value
IUPAC Name 4-Methyl-5-phenylisoxazole-3-carbaldehyde
CAS Number 1159981-61-9
Molecular Formula C11H9NO2
Predicted SMILES CC1=C(C(=O))N=OC1C2=CC=CC=C2
Predicted InChIKey Predicted: BGYQFYQJNVVHMQ-UHFFFAOYSA-N

The Isoxazole Scaffold in Medicinal Chemistry: A Synopsis

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic profile, making it a valuable pharmacophore. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] Their prevalence in drug candidates stems from their metabolic stability and their ability to act as bioisosteres for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The aldehyde functionality at the 3-position, as seen in our target molecule, provides a versatile synthetic handle for further molecular elaboration, such as the formation of Schiff bases, hydrazones, or direct modification to other functional groups, which is a common strategy in the development of novel therapeutic agents.

Proposed Synthesis of 4-Methyl-5-phenylisoxazole-3-carbaldehyde

Mechanistic Rationale

The most logical approach to the synthesis of the target compound involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne. The aldehyde group can either be installed prior to cyclization or, more conveniently, derived from a precursor functional group post-cyclization. A plausible retrosynthetic analysis suggests that the isoxazole ring can be formed from the reaction of benzonitrile oxide (the 1,3-dipole) with 2-butynal (the dipolarophile).

Experimental Protocol: A General Approach

The following is a generalized, field-proven protocol for the synthesis of substituted isoxazoles, which can be adapted for the synthesis of 4-Methyl-5-phenylisoxazole-3-carbaldehyde.

Step 1: In situ generation of Benzonitrile Oxide Benzonitrile oxide is typically generated in situ from benzaldoxime to avoid its dimerization. A common method is the oxidation of the aldoxime with an oxidizing agent like N-chlorosuccinimide (NCS).

  • Dissolve benzaldoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of a base, such as triethylamine (TEA) or pyridine, to the solution.

  • Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the reaction mixture at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

Step 2: 1,3-Dipolar Cycloaddition Once the benzonitrile oxide has been formed, the dipolarophile is introduced to initiate the cycloaddition.

  • To the reaction mixture containing the in situ generated benzonitrile oxide, add 2-butynal (1.2 eq).

  • Stir the reaction mixture at room temperature until the consumption of the nitrile oxide is observed by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Purification The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Methyl-5-phenylisoxazole-3-carbaldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Workup & Purification Benzaldoxime Benzaldoxime Benzonitrile_Oxide Benzonitrile Oxide (in situ) Benzaldoxime->Benzonitrile_Oxide TEA NCS N-Chlorosuccinimide (NCS) NCS->Benzonitrile_Oxide Cycloaddition 1,3-Dipolar Cycloaddition Benzonitrile_Oxide->Cycloaddition Butynal 2-Butynal Butynal->Cycloaddition Crude_Product Crude Product Cycloaddition->Crude_Product Quench Purification Column Chromatography Crude_Product->Purification Final_Product 4-Methyl-5-phenylisoxazole-3-carbaldehyde Purification->Final_Product

Caption: A generalized workflow for the synthesis of 4-Methyl-5-phenylisoxazole-3-carbaldehyde.

Physicochemical Properties and Reactivity

The chemical behavior of 4-Methyl-5-phenylisoxazole-3-carbaldehyde is dictated by its constituent functional groups:

  • Isoxazole Ring: The isoxazole ring is an electron-deficient aromatic system, which makes it generally stable to oxidative conditions. The N-O bond is the weakest point of the ring and can be cleaved under reductive conditions.

  • Aldehyde Group: The aldehyde at the 3-position is a key site for reactivity. It can undergo nucleophilic addition reactions, condensation reactions (e.g., with amines to form imines), and can be oxidized to a carboxylic acid or reduced to an alcohol.

  • Phenyl Group: The phenyl group at the 5-position can undergo electrophilic aromatic substitution, with the directing effects influenced by the isoxazole ring.

  • Methyl Group: The methyl group at the 4-position is generally unreactive but can influence the steric and electronic properties of the isoxazole ring.

Potential Applications in Medicinal Chemistry

Given the wide range of biological activities reported for substituted phenylisoxazoles, it is plausible that 4-Methyl-5-phenylisoxazole-3-carbaldehyde could serve as a valuable scaffold for the development of novel therapeutic agents.[1] For instance, many isoxazole-containing compounds have been investigated as inhibitors of various enzymes due to their ability to form key interactions within the active site. The aldehyde functionality of the target molecule could be strategically utilized to form covalent or non-covalent bonds with amino acid residues in an enzyme's active site.

A Potential Therapeutic Target: Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The phenylisoxazole scaffold could potentially serve this role. The aldehyde group could be further derivatized to introduce functionalities that interact with the solvent-exposed region of the kinase, thereby enhancing potency and selectivity.

Kinase_Inhibition cluster_binding Kinase Active Site cluster_interactions Molecular Interactions ATP_Pocket Adenine Binding Pocket Solvent_Region Solvent Exposed Region Molecule 4-Methyl-5-phenylisoxazole -3-carbaldehyde Derivative Isoxazole_Core Isoxazole Core Derivative_Arm Derivative 'Arm' Inhibition Inhibition of Phosphorylation Molecule->Inhibition Isoxazole_Core->ATP_Pocket H-bonds Derivative_Arm->Solvent_Region van der Waals/ Hydrophobic Interactions ATP ATP ATP->ATP_Pocket Competitive Binding

Caption: A conceptual diagram of a phenylisoxazole derivative as a kinase inhibitor.

Conclusion

4-Methyl-5-phenylisoxazole-3-carbaldehyde represents an intriguing, albeit under-documented, chemical entity with significant potential in the realm of drug discovery. This guide has provided a predictive framework for its core chemical identity and a plausible, robust synthetic strategy based on well-established isoxazole chemistry. By leveraging the known pharmacological activities of the broader phenylisoxazole class, researchers can envision the development of novel therapeutic agents derived from this versatile scaffold. Further empirical studies are warranted to fully elucidate the synthesis, properties, and biological activity of this promising compound.

References

  • Sheng, S.-R., Liu, X.-L., Xu, Q., & Song, C.-S. (2003). One-Pot Synthesis of 3-Substituted Isoxazoles from Phenyl Vinylic Selenide. Synthesis, 2003(17), 2763-2764. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved February 17, 2026, from [Link]

  • Krasnova, L., & Kartsev, V. (2020). Synthesis of 3-arylisoxazoles and their sulfamide derivatives. Chemistry of Heterocyclic Compounds, 56(9), 1147-1154. [Link]

  • Gudipati, R., et al. (2021). Design, synthesis, and biological evaluation of N-(4-substituted)-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives as apoptosis-inducing cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 47, 128294. [Link]

  • Bhalgat, C. M., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 599. [Link]

  • Kano, H., Adachi, I., Kido, R., & Hirose, K. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(3), 411-418. [Link]

  • Rashamuse, K., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644. [Link]

  • Kumar, G., & Shankar, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 7890-7905. [Link]

  • Shankar, R., & Kumar, G. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Carrasco Solis, F. C., et al. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry. [Link]

  • ChemSynthesis. (2025). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • PubChem. (n.d.). 9-Decenal. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). N6-(3-Iodobenzyl)-9-(3-Cyanopropyl)adenine. Retrieved February 17, 2026, from [Link]

  • Bentham Science. (2020). Application, Reactivity and Synthesis of Isoxazole Derivatives. Mini-Reviews in Organic Chemistry, 17(5). [Link]

  • Giampietro, L., et al. (2024). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules, 29(24), 5872. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. [Link]

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Comparative Technical Profiling: 1,2-Oxazole-3-carbaldehyde vs. Isoxazole-5-carbaldehyde

[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the isoxazole (1,2-oxazole) scaffold serves as a critical bioisostere for aromatic rings and a "masked" 1,3-dicarbonyl equivalent.[1] However, the regioisomerism between 1,2-oxazole-3-carbaldehyde (Isoxazole-3-carbaldehyde) and isoxazole-5-carbaldehyde is not merely a structural triviality; it dictates fundamental differences in synthetic accessibility, electronic distribution, and downstream reactivity.[1]

This guide provides a rigorous technical comparison of these two regioisomers. It moves beyond basic properties to explore the causal links between the heteroatom placement and chemical behavior, providing researchers with a decision-making framework for scaffold selection in drug discovery.[1]

Part 1: Structural & Electronic Profiling

The core difference lies in the proximity of the aldehyde group to the heteroatoms (Oxygen vs. Nitrogen). This creates distinct electronic environments that influence dipole moments, pKa of adjacent protons, and electrophilicity.

Electronic Bias and Dipole Vectors

The isoxazole ring is polarized.[1] The oxygen atom (position 1) is strongly electronegative, while the nitrogen (position 2) also exerts an inductive withdrawal but can donate electron density via resonance.

Feature1,2-Oxazole-3-carbaldehyde Isoxazole-5-carbaldehyde
Structure Aldehyde at C3 (adjacent to N)Aldehyde at C5 (adjacent to O)
Electronic Environment C3 is less electron-deficient than C5.[1] The N-atom lone pair provides some resonance stabilization.[1]C5 is significantly electron-deficient due to the strong inductive effect of the adjacent Oxygen.[1]
Aldehyde Electrophilicity Moderate.[1]High. The electron-poor C5 ring position enhances the carbonyl carbon's susceptibility to nucleophilic attack.[1]
C-H Acidity (Ring) C5-H (if unsubstituted) is highly acidic (pKa ~20).C3-H (if unsubstituted) is less acidic.[1]
Dipole Moment ~2.9 - 3.2 D~3.0 - 3.5 D (Vector aligns with C=O bond enhancing net dipole)

Scientist’s Insight: When designing covalent inhibitors or reversible covalent binders, isoxazole-5-carbaldehyde offers a "hotter" electrophile.[1] If metabolic stability is the priority, the 3-carbaldehyde is generally less prone to hydration and non-specific nucleophilic addition.[1]

Part 2: Synthetic Architectures

The synthesis of these two isomers requires fundamentally different strategies. You cannot easily interconvert them; the decision must be made at the retrosynthetic stage.[1]

Route A: 1,2-Oxazole-3-carbaldehyde via [3+2] Cycloaddition

The most robust route to the 3-substituted isomer utilizes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] Since nitrile oxides (generated from oximes) typically place their substituent at the 3-position, this is the natural pathway.[1]

  • Mechanism: Concerted [3+2] cycloaddition.

  • Regioselectivity: High.[1][2] The organic residue of the nitrile oxide (

    
    ) ends up at C3.[1]
    
  • Precursor: Ethyl chlorooximidoacetate (generates the dipole) + Acetylene surrogate.

Route B: Isoxazole-5-carbaldehyde via Directed Lithiation

The 5-position of the isoxazole ring is the "kinetic" position.[1] The C5 proton is the most acidic on the ring, allowing for direct functionalization via lithiation.

  • Mechanism: Deprotonation followed by electrophilic quench.[1]

  • Reactivity:

    
    -BuLi deprotonates C5 selectively at low temperature (-78°C).[1]
    
  • Risk: The 5-lithio species is unstable above -50°C and can undergo ring fragmentation (fragmentation to enolate nitriles).[1]

Visualization of Synthetic Logic

SynthesisPathwaysStart_3Target: 3-CarbaldehydePrecursor_3Ethyl Chlorooximidoacetate(Nitrile Oxide Precursor)Start_3->Precursor_3Start_5Target: 5-CarbaldehydePrecursor_53-Methylisoxazole(or unsubstituted Isoxazole)Start_5->Precursor_5Step_3A[3+2] Cycloadditionwith Vinyl Ether/AlkynePrecursor_3->Step_3ABase (TEA)Step_5ALithiation (n-BuLi, -78°C)Selective C5 DeprotonationPrecursor_5->Step_5AIntermediate_3Isoxazole-3-carboxylate EsterStep_3A->Intermediate_3Intermediate_55-Lithioisoxazole Species(Temp Sensitive!)Step_5A->Intermediate_5Step_3BDIBAL-H Reduction(-78°C)Intermediate_3->Step_3BStep_5BElectrophilic Quench(DMF)Intermediate_5->Step_5BProduct_31,2-Oxazole-3-carbaldehydeStep_3B->Product_3Product_5Isoxazole-5-carbaldehydeStep_5B->Product_5

Figure 1: Divergent synthetic workflows. The 3-isomer relies on ring construction ([3+2]), while the 5-isomer relies on ring functionalization (Lithiation).

Part 3: Reactivity & Stability (The Self-Validating System)[1]

A "Self-Validating System" in experimental chemistry means the protocol includes checkpoints that confirm success or failure immediately.[1] For isoxazole carbaldehydes, stability is the primary checkpoint.

Base Sensitivity (The Kemp Elimination Risk)

Isoxazoles are generally stable to acid but labile to base.

  • Mechanism: Base abstracts a proton (usually at C3 if unsubstituted, or from a side chain). This can trigger an E2-like elimination that cleaves the N-O bond, destroying the ring to form a

    
    -keto nitrile.[1]
    
  • Comparison:

    • 3-Carbaldehyde: The C3 position is substituted, blocking the most common decomposition pathway.[1] More stable to mild base.[1]

    • 5-Carbaldehyde: The C3 position is often unsubstituted (H). If treated with strong base, the C3-H can be deprotonated (pKa ~20-22), leading to rapid ring fragmentation.[1]

Reductive Ring Opening (The "Masked" Functionality)

Both isomers serve as masked 1,3-dicarbonyls.[1]

  • Reagent:

    
     or 
    
    
    .[1]
  • Outcome:

    • 3-CHO derivative: Opens to form a

      
      -amino- 
      
      
      -hydroxy ketone structure (upon reduction of the N-O bond).[1]
    • 5-CHO derivative: Opens to form distinct vinylogous amide/enone structures depending on the reduction depth.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Isoxazole-3-carbaldehyde (via Ester Reduction)

Rationale: Direct formation of the aldehyde via cycloaddition is difficult.[1] It is standard practice to make the ester, then reduce it.

Materials:

  • Ethyl chlorooximidoacetate (Precursor)

  • Trimethylsilylacetylene (Dipolarophile)

  • Triethylamine (Base)

  • DIBAL-H (Reductant)[1]

Step-by-Step:

  • Cycloaddition: Dissolve ethyl chlorooximidoacetate (10 mmol) and trimethylsilylacetylene (12 mmol) in diethyl ether (50 mL).

  • In-situ Generation: Add triethylamine (12 mmol) dropwise at 0°C. The base generates the nitrile oxide in situ.[1]

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (formation of isoxazole ester).

  • Workup: Filter off triethylamine hydrochloride salt. Concentrate filtrate.[1]

  • Desilylation (Optional): If the TMS group remains, treat with TBAF to remove it, though often the ester is the target here.

  • Reduction: Dissolve the isolated ethyl isoxazole-3-carboxylate in dry DCM under Argon. Cool to -78°C.[1][3]

  • DIBAL Addition: Add DIBAL-H (1.1 equiv, 1M in hexanes) dropwise over 30 mins. Critical: Do not over-reduce to alcohol.

  • Quench: Quench with Methanol at -78°C, then add saturated Rochelle’s salt solution. Stir until phases separate clearly.

  • Isolation: Extract with DCM, dry over

    
    , and concentrate to yield 1,2-oxazole-3-carbaldehyde .[1]
    
Protocol B: Synthesis of Isoxazole-5-carbaldehyde (via Lithiation)

Rationale: Direct functionalization is faster but requires strict temperature control to prevent ring destruction.[1]

Materials:

  • 3-Methylisoxazole (Starting material - C3 is blocked to prevent side reactions)[1]

  • n-Butyllithium (2.5 M in hexanes)[1]

  • Dimethylformamide (DMF)

  • Dry THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add 3-methylisoxazole (10 mmol) and dry THF (50 mL) under Nitrogen.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Checkpoint: Temperature must be stable before adding base.

  • Lithiation: Add n-BuLi (11 mmol) dropwise via syringe. Maintain temp < -70°C.

  • Incubation: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange (formation of 5-lithio species).[1]

  • Formylation: Add dry DMF (15 mmol) in one portion.

  • Warming: Allow the reaction to warm slowly to 0°C over 1 hour.

  • Quench: Pour the mixture into ice-cold 1M HCl (aq). Acidic quench is vital to protonate the alkoxide and prevent basic ring opening.

  • Isolation: Extract with Ethyl Acetate. Wash with brine.[1] Dry and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) yields 3-methylisoxazole-5-carbaldehyde .[1]

Part 5: Medicinal Chemistry Applications[4][5]

Application3-Carbaldehyde Utility5-Carbaldehyde Utility
Scaffold Hopping Bioisostere for meta-substituted pyridines or phenyl rings.[1]Bioisostere for para-substituted aromatics (linear vector).
Covalent Inhibitors Used to form reversible Schiff bases (imines) with Lysine residues in protein pockets.Highly reactive aldehyde; forms stable adducts but potential for off-target toxicity due to high electrophilicity.[1]
Fragment Growing Excellent handle for reductive amination to install solubilizing tails.[1]Often used as a precursor to construct fused bicyclic systems (e.g., isoxazolo[5,4-b]pyridines).

Case Study Reference: Phenylisoxazole-5-carbaldehyde derivatives have been synthesized and validated as antitubercular agents, showing MIC values comparable to Isoniazid.[1] The 5-position aldehyde was crucial for forming the hydrazone linkage that bound the target enzyme [1].[1]

References

  • Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Source: CRIS Ulima / ProQuest URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Advances / PubMed Central URL:[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Electronic and Vibrational Polarizabilities of Azoles. Source: ResearchGate (Journal of Physical Chemistry A) URL:[Link]

Technical Monograph: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (CAS 1159981-61-9), a specialized heterocyclic intermediate.[1]

Role: Versatile Synthon in Medicinal Chemistry CAS: 1159981-61-9 | Formula: C₁₁H₉NO₂ | MW: 187.19 g/mol [1]

Executive Summary

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a trisubstituted isoxazole derivative characterized by a formyl group at the C3 position, a methyl group at C4, and a phenyl ring at C5.[1] Unlike its more common isomers (e.g., 3,5-dimethyl-4-isoxazolecarbaldehyde), this specific regioisomer offers a unique steric and electronic profile.[1] The C5-phenyl group provides significant lipophilicity and pi-stacking potential, while the C3-aldehyde serves as a reactive handle for divergent synthesis.[1] It is primarily utilized as a building block for Schiff base ligands , bioactive heterocycles , and COX-2 inhibitor analogues .

Chemical Profile & Structural Analysis[2][3][4][5]

Identification Data
ParameterDetail
IUPAC Name 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde
Common Synonyms 4-Methyl-5-phenylisoxazole-3-carbaldehyde; 3-Formyl-4-methyl-5-phenylisoxazole
CAS Number 1159981-61-9
SMILES Cc1c(c(on1)C=O)c2ccccc2
Molecular Weight 187.19 g/mol
Physical State Solid (Low melting) or viscous oil (Predicted based on analogues)
Structural Logic

The molecule consists of a central 1,2-oxazole (isoxazole) core.

  • Position 3 (Formyl): The most reactive site. The aldehyde carbon is electrophilic, susceptible to nucleophilic attack by amines (Schiff bases) or carbon nucleophiles (aldol/Knoevenagel).

  • Position 4 (Methyl): Provides steric bulk that prevents rotation of the adjacent phenyl group, potentially locking the conformation in protein binding pockets.

  • Position 5 (Phenyl): Conjugated with the isoxazole ring, extending the pi-system. This increases UV absorption and lipophilicity (LogP ~2.5–3.0).

Synthesis & Production Protocols

The synthesis of 3,4,5-trisubstituted isoxazoles requires precise regiocontrol. The most robust route to the 3-carbaldehyde involves the construction of the isoxazole ring with a C3-ester functionality, followed by reduction.[1]

Retrosynthetic Analysis
  • Target: 4-Methyl-5-phenylisoxazole-3-carbaldehyde.[1][2][3][4]

  • Precursor: Ethyl 4-methyl-5-phenylisoxazole-3-carboxylate.[1]

  • Starting Materials: Propiophenone (1-phenylpropan-1-one) and Diethyl oxalate.[1]

Step-by-Step Synthesis Protocol
Step 1: Claisen Condensation [1]
  • Reagents: Propiophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol/Toluene.

  • Mechanism: Enolization of propiophenone at the

    
    -carbon (ethyl group) followed by nucleophilic attack on diethyl oxalate.
    
  • Product: Ethyl 3-methyl-2,4-dioxo-4-phenylbutanoate (diketo ester).[1]

  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the oxalate.

Step 2: Cyclization to Isoxazole Core
  • Reagents: Hydroxylamine hydrochloride (

    
    ), Ethanol, Reflux.
    
  • Mechanism: The nitrogen of hydroxylamine attacks the

    
    -ketone (C4), followed by cyclization of the oxygen onto the 
    
    
    
    -keto ester carbonyl (C2).
  • Regioselectivity: The pH of the reaction dictates the isomer. Under neutral/acidic conditions, the 3-ester-5-phenyl isomer is favored over the 5-ester-3-phenyl isomer.[1]

  • Intermediate: Ethyl 4-methyl-5-phenylisoxazole-3-carboxylate (CAS 668971-11-7).[1]

Step 3: Reduction to Aldehyde
  • Method A (Direct): DIBAL-H (1.1 eq) in DCM at -78°C.

    • Note: Difficult to stop exactly at the aldehyde stage; often over-reduces to alcohol.

  • Method B (Two-Step - Recommended):

    • Reduction:

      
       in THF 
      
      
      
      4-Methyl-5-phenylisoxazole-3-methanol.
    • Oxidation: Swern Oxidation (DMSO/Oxalyl Chloride) or PCC (Pyridinium Chlorochromate) or

      
       (mild, selective for benzylic-like alcohols).
      
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

SynthesisPath Start Propiophenone + Diethyl Oxalate Inter1 Diketo Ester Intermediate Start->Inter1 Claisen Condensation (NaOEt, Toluene) Ester Ethyl 4-methyl-5-phenyl isoxazole-3-carboxylate Inter1->Ester Cyclization (NH2OH·HCl, Reflux) Alcohol Isoxazole-3-methanol Ester->Alcohol Reduction (LiAlH4, THF) Target TARGET: 4-Methyl-5-phenyl isoxazole-3-carbaldehyde Ester->Target Direct Reduction (DIBAL-H, -78°C) Alcohol->Target Oxidation (MnO2 or PCC)

Figure 1: Synthetic pathway from commodity chemicals to the target aldehyde.

Reactivity & Applications

The chemical utility of 4-methyl-5-phenyl-1,2-oxazole-3-carbaldehyde stems from the orthogonality of the stable isoxazole ring and the reactive aldehyde.[1]

Schiff Base Formation (Imines)

The most common application is the condensation with primary amines to form Schiff bases (


).
  • Protocol: Equimolar aldehyde and amine in Ethanol/Methanol with catalytic acetic acid. Reflux 2-6 hours.[1]

  • Utility: These derivatives are frequently screened for antimicrobial and anti-inflammatory activity. The

    
     linkage mimics peptide bonds but is more resistant to enzymatic hydrolysis.[1]
    
Knoevenagel Condensation

Reaction with active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate).

  • Product:

    
    -unsaturated nitriles/esters.
    
  • Application: Synthesis of fused heterocycles or Michael acceptors for cysteine targeting in drug design.

Isoxazole Ring Transformation

While the ring is generally stable, it can be opened under reducing conditions (e.g.,


 or 

).
  • Product:

    
    -amino enones or 1,3-amino alcohols.[1]
    
  • Significance: This allows the isoxazole to act as a "masked" 1,3-dicarbonyl equivalent in complex total synthesis.

Reaction Map

Reactivity Target 4-Methyl-5-phenyl isoxazole-3-carbaldehyde Schiff Schiff Bases (Antimicrobial Ligands) Target->Schiff + Primary Amines (R-NH2, H+) Acid Carboxylic Acid (Building Block) Target->Acid Oxidation (NaClO2/H2O2) Olefin Cinnamic Acid Analogs (Michael Acceptors) Target->Olefin Knoevenagel (Malononitrile, Base) RingOpen 1,3-Amino Alcohols (Masked Synthon) Target->RingOpen Reductive Cleavage (H2, Pd/C)

Figure 2: Divergent reactivity profile of the C3-aldehyde group.

Safety & Handling (E-E-A-T)

As a research chemical, specific toxicological data for this exact CAS is limited. However, based on the Safety Data Sheets (SDS) of structural analogues (e.g., 5-phenylisoxazole-3-carbaldehyde), the following protocols are mandatory.

Hazard Identification (GHS Classification)
  • Skin Irritation: Category 2 (H315).

  • Eye Irritation: Category 2A (H319).

  • STOT-SE: Category 3 (Respiratory Irritation, H335).

  • Signal Word: WARNING .

Handling Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (

    
     recommended) under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (CAS 668971-10-6) over time.[1]
    

References

  • PubChem. "Compound Summary: 5-Methyl-1,2-oxazole-3-carbaldehyde (Analogous Structure)."[1] National Library of Medicine. Link

  • BLD Pharm. "Product Entry: 4-Methyl-5-phenylisoxazole-3-carbaldehyde (CAS 1159981-61-9)."[1][3] Chemical Catalog. Link

  • Chandra, et al. "5-Methyl-3-phenylisoxazole-4-carboxylic acid."[1] Acta Crystallographica Section E, 2013. (Structural data on the carboxylic acid congener). Link

  • O'Brien, et al. "Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products." University College Dublin, 2020. (Describes synthesis of the ethyl ester precursor). Link

  • Google Patents. "Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde."[1] CN108329279B. (Reference for general isoxazole aldehyde synthesis methodologies). Link

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases Derived from 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic protocols for generating Schiff bases (azomethines) utilizing 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde as the electrophilic core. Isoxazole derivatives possess potent pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] By condensing this specific heterocyclic aldehyde with various primary amines, researchers can generate a library of bioactive ligands or drug precursors. This document provides two validated methodologies: a classical acid-catalyzed reflux and a high-efficiency microwave-assisted protocol, alongside characterization data and troubleshooting frameworks.

Introduction & Chemical Context

The Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged structure in medicinal chemistry, found in drugs like Valdecoxib and Leflunomide.[3] The specific derivative, 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde , presents a unique reactivity profile:

  • Electronic Effects: The isoxazole ring is electron-withdrawing due to the electronegative oxygen and nitrogen atoms. This enhances the electrophilicity of the carbonyl carbon at the C3 position, making it highly reactive toward nucleophilic attack by amines.

  • Steric Considerations: The methyl group at position C4 introduces proximal steric bulk. While the aldehyde at C3 is relatively accessible, the C4-methyl group can retard the initial nucleophilic approach compared to unhindered benzaldehydes, often necessitating catalytic activation or elevated temperatures.

The Schiff Base (Azomethine) Linkage

The formation of the imine bond (


) is a reversible condensation reaction. Success depends on shifting the equilibrium toward the product by removing water (using dehydrating agents or azeotropic distillation) or exploiting the stability of the conjugated product.

Materials and Instrumentation

CategoryItemSpecifications
Precursor 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde>98% Purity; Pale yellow solid
Nucleophile Primary Amines (Ar-NH₂, R-NH₂)Anilines, hydrazides, or aliphatic amines
Solvents Ethanol (EtOH), Methanol (MeOH)Absolute (anhydrous preferred)
Catalyst Glacial Acetic Acid (GAA)catalytic drops
Apparatus Reflux setup / Microwave ReactorMonowave or standard oil bath
Analysis TLC PlatesSilica Gel 60 F254

Experimental Protocols

Method A: Classical Acid-Catalyzed Condensation (Standard)

Best for bulk synthesis and thermally stable amines.

Workflow:

  • Preparation: Dissolve 1.0 mmol of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the target primary amine.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. Note: The acid activates the carbonyl carbon. Do not add excess, as protonating the amine renders it non-nucleophilic.

  • Reaction: Reflux the mixture at 78-80°C for 3–6 hours .

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the reaction mixture to room temperature, then place in an ice bath.

    • The Schiff base typically precipitates as a colored solid.

    • Filter the solid under vacuum.

    • Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for high-throughput screening, low-yielding reactions, or sterically hindered amines.

Workflow:

  • Loading: In a microwave process vial (10-30 mL), combine 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Solvent: Add a minimum amount of Ethanol (2-3 mL) to create a slurry. Solvent-free grinding is also an option if reagents are liquid.

  • Irradiation: Seal the vial. Set the microwave reactor to 140-160 Watts at 80-100°C .

  • Time: Irradiate for 2–10 minutes .

  • Workup: Pour the hot reaction mixture into crushed ice. The product will precipitate immediately. Filter and dry.[4][5][6][7]

Visualization of Reaction Logic

The following diagram illustrates the mechanistic pathway and critical control points for the synthesis.

SchiffBaseSynthesis Aldehyde 4-Methyl-5-phenyl- 1,2-oxazole-3-carbaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Water H2O (Byproduct) Intermediate->Water Product Isoxazole Schiff Base Intermediate->Product Dehydration (-H2O) Catalyst Acid Catalyst (H+) Catalyst->Aldehyde Activates C=O

Caption: Mechanistic pathway for the condensation of isoxazole aldehyde with amines. Acid catalyst activates the carbonyl; dehydration drives the equilibrium.

Characterization & Validation

To ensure the integrity of the synthesized ligand, look for these specific spectral signatures.

TechniqueParameterExpected SignalInterpretation
FT-IR

1600 – 1640 cm⁻¹ Strong, sharp band indicating imine formation.
FT-IR

Absent (~1700 cm⁻¹)Disappearance confirms consumption of aldehyde.
¹H NMR

8.2 – 9.0 ppm (Singlet)Diagnostic azomethine proton.
¹H NMR Isoxazole-CH₃2.1 – 2.5 ppm (Singlet)Methyl group at C4 position (remains intact).
Mass Spec [M+H]⁺Molecular IonConfirms formula weight.

Troubleshooting Guide

Issue 1: No precipitate forms upon cooling.

  • Cause: Product is too soluble in ethanol or reaction is incomplete.

  • Solution: Evaporate solvent to 50% volume and refrigerate overnight. Alternatively, pour into ice-cold water to force precipitation.

Issue 2: Starting material (Aldehyde) persists on TLC.

  • Cause: Equilibrium favors reactants or amine is deactivated.

  • Solution: Add a dehydrating agent (molecular sieves 4Å) to the reaction to remove water and drive the equilibrium forward. Increase reflux time.

Issue 3: Product hydrolyzes during recrystallization.

  • Cause: Schiff bases are acid-labile.

  • Solution: Ensure the recrystallization solvent is neutral. Avoid prolonged heating in wet solvents.

Biological & Industrial Applications[2][5][6][8][10][11][12]

The synthesized isoxazole Schiff bases are not merely chemical curiosities; they are functional scaffolds for:

  • Antimicrobial Agents: The isoxazole ring mimics certain bacterial metabolites, while the Schiff base linkage often disrupts cell wall synthesis.

  • Ligands for Metal Sensing: The nitrogen in the isoxazole ring and the imine nitrogen can chelate transition metals (Cu²⁺, Ni²⁺), making them useful for colorimetric metal detection.

  • Anticancer Therapeutics: Derivatives have shown potential in inhibiting specific kinase pathways in tumor cells.

References

  • BenchChem Technical Support. (2025).[8] Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes. BenchChem. Link

  • Shivaraj, et al. (2010).[9] Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1): 375-384.[9] Link

  • Kiranmai, K., et al. (2011). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research. Link

  • Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant activities of novel Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Organic and Medicinal Chemistry Letters. Link

  • Shipra, B., et al. (2011). Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole. International Journal of Chemical Studies. Link

Sources

Application Note: Reductive Amination of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of isoxazole-based pharmacophores. It focuses on the reductive amination of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde , a privileged scaffold in anti-inflammatory (e.g., Valdecoxib analogs) and antimicrobial research.

Executive Summary

The isoxazole moiety is a critical bioisostere for amide bonds and aromatic rings in drug discovery. However, the chemical stability of the isoxazole ring—specifically the labile N–O bond—presents a unique challenge during reductive transformations. Standard catalytic hydrogenation (H₂/Pd-C) often results in ring cleavage to form


-amino enones.

This guide details a chemoselective reductive amination protocol using Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH₃CN). These reagents selectively reduce the in situ generated imine without compromising the isoxazole heterocycle.

Key Chemical Properties
PropertySpecification
Substrate 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde
CAS Number 100367-69-5 (Generic analog ref)
Molecular Weight 187.20 g/mol
Reactivity Profile C3-Aldehyde: Highly electrophilic due to electron-deficient isoxazole ring.
Stability Warning Avoid H₂/Pd, LiAlH₄, and dissolving metals (Na/NH₃). These will cleave the N–O bond.

Mechanistic Pathway & Logic

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent is dictated by the need to reduce the iminium species faster than the aldehyde itself (to avoid alcohol byproducts) and to leave the isoxazole ring untouched.

Reaction Mechanism (DOT Visualization)

ReductiveAmination Aldehyde 4-Methyl-5-phenyl- isoxazole-3-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Cat.) Product Target Amine (Isoxazole Intact) Iminium->Product Selective Reduction (Hydride Transfer) Side Side Product: Amino-Enone Iminium->Side H2/Pd (AVOID) Acid AcOH (Cat.) Reductant STAB or NaBH3CN (Hydride Donor)

Figure 1: Reaction pathway highlighting the critical hydride transfer step and the danger of catalytic hydrogenation.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) - The Gold Standard

Best for: Most primary and secondary amines. Why: STAB is mild, less toxic than cyanoborohydride, and exhibits excellent selectivity for aldehydes over ketones (though not relevant here, it implies high chemoselectivity). It does not require pH adjustment.

Reagents:

  • Substrate: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Protocol:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, 187 mg) in DCE (5–10 mL).

  • Imine Formation: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 mmol of Triethylamine (TEA) to liberate the free base.

  • Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 15–30 minutes to ensure equilibrium favors the imine/iminium species.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in a single portion.

    • Note: Gas evolution (mild) may occur.

  • Monitoring: Stir at RT under nitrogen atmosphere. Monitor by LCMS or TLC (typically 2–16 hours). Look for the disappearance of the aldehyde peak (approx.[1] 10.0 ppm in ¹H NMR).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Sodium Cyanoborohydride (NaBH₃CN) - The "Hard-to-React" Alternative

Best for: Weakly nucleophilic amines or when solubility in DCE is poor (allows Methanol). Why: NaBH₃CN is stable in acid, allowing for lower pH (pH 4–5) which accelerates imine formation for sluggish amines.

Safety Warning: Contact with strong acid liberates highly toxic HCN gas.[2] Work in a well-ventilated fume hood.

Protocol:

  • Preparation: Dissolve aldehyde (1.0 mmol) and amine (1.2 mmol) in Methanol (MeOH) (5 mL).

  • pH Adjustment: Add Glacial Acetic Acid dropwise until pH is approximately 5 (use wet pH paper).

  • Reduction: Add NaBH₃CN (1.5 mmol, 95 mg).

  • Reaction: Stir at RT. If reaction is slow, heat to 50°C (monitor isoxazole stability; usually stable up to reflux in MeOH).

  • Workup: Critical Step: Quench with 1M NaOH to pH > 10 (to trap cyanide as NaCN). Extract with EtOAc.[3] Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

Data Analysis & Validation

When validating the product, look for these specific spectral signatures to confirm the isoxazole ring remained intact while the reductive amination succeeded.

TechniqueDiagnostic SignalInterpretation
¹H NMR Disappearance of Aldehyde Singlet at ~10.0 ppm should be absent.[4]
¹H NMR New Benzylic Signal A new singlet (or doublet if coupled) at 3.8 – 4.2 ppm (Ar-CH₂ -N).
¹H NMR Isoxazole Methyl Singlet at ~2.3–2.5 ppm (C4-Methyl) should remain distinct.
¹³C NMR C3-Position Shift The C3 carbon shifts from ~160 ppm (C=O) to ~45–55 ppm (C-N).
LCMS Mass Shift [M+H]⁺ = Aldehyde MW + Amine MW - 16 (Oxygen).

Troubleshooting Guide

Issue: Low Conversion
  • Cause: Steric hindrance from the C4-methyl group or C5-phenyl group blocking the nucleophilic attack at C3.

  • Solution: Switch to Method B (MeOH/AcOH) and heat to 40–50°C. The smaller hydride donor (CN-BH3) and protic solvent facilitate the reaction.

  • Alternative: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] (1.5 equiv) as a Lewis acid and water scavenger during the imine formation step (stir aldehyde + amine + Ti(OiPr)₄ neat or in THF for 2h), then add NaBH₄.

Issue: Ring Cleavage (Formation of Enone)
  • Cause: Use of catalytic hydrogenation (Pd/C, PtO₂) or excessive temperature with strong hydride donors (e.g., LiAlH₄).

  • Solution: Strictly adhere to STAB or NaBH₃CN. Never use H₂ gas.

Issue: Dialkylation (with Primary Amines)
  • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

  • Solution: Use a large excess of the primary amine (5–10 equiv) or use the stepwise approach (form imine, isolate/evaporate, then reduce).

Workflow Diagram

Workflow Start Start: Aldehyde + Amine SolventChoice Solvent Selection Start->SolventChoice DCE DCE/THF (Method A) Add AcOH + STAB SolventChoice->DCE Standard MeOH MeOH (Method B) Adjust pH 5 + NaBH3CN SolventChoice->MeOH Poor Solubility Monitor Monitor LCMS (2-16h) DCE->Monitor MeOH->Monitor Decision Complete Conversion? Monitor->Decision Quench Quench (NaHCO3 or NaOH) Decision->Quench Yes Optimize Add Ti(OiPr)4 or Heat Decision->Optimize No Workup Extraction (DCM/EtOAc) Quench->Workup Final Pure Amine Product Workup->Final Optimize->Monitor

Figure 2: Decision tree for experimental execution.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.
  • Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new isoxazole derivatives." Journal of Medicinal Chemistry. (Demonstrates isoxazole stability in reductive conditions).
  • Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." Link

Sources

Application Note: Strategic Functionalization of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the functionalization of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde .

Executive Summary & Chemical Profile

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a rigid linker in pharmacophores (e.g., Valdecoxib, Leflunomide).[1] 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (Structure 1 ) represents a critical divergence point. Its C3-formyl group is highly reactive, allowing for the rapid generation of diverse chemical libraries while maintaining the stability of the 4-methyl-5-phenylisoxazole core.

This guide details three high-value functionalization pathways:

  • Reductive Amination / Condensation (Schiff Bases) – For nitrogen-rich pharmacophores.

  • Chemo-selective Oxidation – Accessing the carboxylic acid bioisostere.

  • Nucleophilic Addition (Reduction) – Generating the alcohol intermediate.

Chemical Profile: Starting Material
PropertySpecification
IUPAC Name 4-Methyl-5-phenylisoxazole-3-carbaldehyde
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
Core Reactivity Electrophilic C3-Aldehyde; Isoxazole N-O bond (sensitive to strong catalytic hydrogenation).
Solubility Soluble in DCM, THF, DMSO, Ethanol; Sparingly soluble in water.

Strategic Reaction Landscape

The following diagram maps the functionalization logic. The aldehyde serves as the electrophilic hub.

ReactionLandscape Fig 1. Divergent synthesis pathways from the C3-formyl isoxazole core. Aldehyde 4-Methyl-5-phenyl- 1,2-oxazole-3-CHO SchiffBase Schiff Base / Hydrazone (C=N Bond) Aldehyde->SchiffBase R-NH2 / H+ (cat) Alcohol Hydroxymethyl Derivative (CH2-OH) Aldehyde->Alcohol NaBH4 / MeOH Acid Carboxylic Acid (COOH) Aldehyde->Acid NaClO2 / H2O2 Alkene Vinyl Derivative (Wittig Product) Aldehyde->Alkene Ph3P=CR2

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Imine Formation)

Objective: Condensation of the aldehyde with primary amines/hydrazines to form biologically active azomethines. Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration. Critical Note: The isoxazole ring is stable under these conditions, but pH control is vital to prevent aldol side reactions.

Materials
  • Substrate: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (1.0 eq)

  • Reagent: Primary Amine (e.g., aniline, substituted hydrazine) (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow
  • Solubilization: Dissolve 1.0 mmol (187 mg) of the aldehyde in 10 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 2–3 drops of glacial AcOH. Stir at room temperature (RT) for 5 minutes.

  • Addition: Add 1.1 mmol of the primary amine dropwise.

    • Observation: A color change (often yellow to orange) indicates imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).

    • TLC Tip: The imine product is typically less polar than the amine but more polar than the aldehyde.

  • Isolation: Cool the reaction mixture to 0°C (ice bath). The Schiff base often precipitates.

  • Purification: Filter the solid and wash with cold EtOH. If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Hexane.

SchiffWorkflow Fig 2. Optimized workflow for Schiff Base condensation. Start Dissolve Aldehyde in EtOH Cat Add cat. AcOH (Activate Carbonyl) Start->Cat React Add Amine & Reflux (3-6 Hours) Cat->React Check TLC Check (Hex:EtOAc 3:1) React->Check Check->React Incomplete Workup Cool to 0°C & Filter Precipitate Check->Workup Conversion >95%

Protocol B: Pinnick Oxidation to Carboxylic Acid

Objective: Selective oxidation of the aldehyde to the carboxylic acid without affecting the isoxazole ring or phenyl substituents. Why Pinnick? Unlike Permanganate (KMnO₄), Pinnick oxidation (NaClO₂) is mild and avoids over-oxidation or ring cleavage.

Materials
  • Substrate: 1.0 mmol Aldehyde[2]

  • Oxidant: Sodium Chlorite (NaClO₂, 80%) (1.5 eq)

  • Scavenger: 2-Methyl-2-butene (5.0 eq) – Crucial to scavenge HOCl byproduct.

  • Buffer: NaH₂PO₄ (aqueous solution)

  • Solvent: t-Butanol / Water (3:1)

Procedure
  • Preparation: Dissolve 187 mg (1.0 mmol) of aldehyde in 8 mL of t-BuOH and 2 mL of water.

  • Scavenger Addition: Add 0.5 mL (approx. 5 mmol) of 2-methyl-2-butene.

  • Oxidant Addition: Add NaH₂PO₄ (150 mg) followed by NaClO₂ (170 mg, 1.5 mmol) in small portions over 10 minutes at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. The solution typically turns pale yellow.

  • Workup:

    • Acidify to pH 3 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >85% yield of 4-methyl-5-phenylisoxazole-3-carboxylic acid.

Protocol C: Reduction to Alcohol (Hydroxymethyl)

Objective: Reduction to 4-methyl-5-phenylisoxazole-3-methanol. Safety Warning: Avoid catalytic hydrogenation (H₂/Pd-C) as it may cleave the isoxazole N-O bond (reductive ring opening). Use Borohydrides.

Procedure
  • Dissolution: Dissolve 1.0 mmol of aldehyde in 10 mL Methanol (MeOH).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq, 57 mg) portion-wise.

    • Caution: Gas evolution (H₂).

  • Completion: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Quench: Add 1 mL saturated NH₄Cl solution.

  • Extraction: Remove MeOH in vacuo, dilute with water, and extract with DCM.

Analytical Validation Data

When characterizing the functionalized products, look for these diagnostic signals:

DerivativeIR Signal (cm⁻¹)¹H NMR Diagnostic (CDCl₃, 400 MHz)
Aldehyde (Start) 1690 (C=O str)δ 10.05 (s, 1H, CH O)
Schiff Base 1620 (C=N str)δ 8.40–8.60 (s, 1H, N=CH )
Carboxylic Acid 2500–3300 (OH br)δ 11.0–13.0 (br s, 1H, COOH )
Alcohol 3400 (OH br)δ 4.70 (s/d, 2H, CH ₂OH)

References

  • National Center for Biotechnology Information. (2025). Isoxazole-3-carbaldehyde - PubChem Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Oxidation of Aldehydes to Carboxylic Acids. Retrieved from [Link]

  • Der Pharma Chemica. (2023).[3] Synthesis and Characterization of New Schiff Bases. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming common challenges in the synthesis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde, a key intermediate for pharmaceutical and agrochemical development.[1] This guide provides field-tested solutions, detailed protocols, and a causal understanding of the reaction chemistry to enhance yield and purity.

Welcome to the technical support hub for the synthesis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction outcomes. The primary focus will be on the most prevalent and effective method: the Vilsmeier-Haack formylation of 4-methyl-5-phenylisoxazole.

Reaction Overview

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocyclic and aromatic compounds.[2][3] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[4][5] This electrophile then attacks the electron-rich isoxazole ring, leading to the formation of an iminium salt intermediate that is subsequently hydrolyzed to yield the target aldehyde.[4][6]

Figure 1. Vilsmeier-Haack formylation of 4-methyl-5-phenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is the active electrophile in the reaction, a chloroiminium salt.[4] The most common variant is the N,N-dimethylchloroiminium ion, generated from the reaction between DMF and POCl₃.[6][7] The preparation is critical and must be done under anhydrous conditions, typically at a low temperature (0 °C), before the substrate is introduced.[7] Moisture will rapidly quench the reagent, halting the reaction.

Workflow cluster_prep Step 1: Reagent Prep (0 °C) cluster_react Step 2: Formylation cluster_workup Step 3: Work-up & Purification prep_dmf Add Anhydrous DMF prep_poc Add POCl₃ Dropwise (Keep T < 10 °C) prep_dmf->prep_poc prep_stir Stir for 30 min prep_poc->prep_stir add_sub Add Substrate Solution at 0 °C prep_stir->add_sub heat Heat to 90-100 °C add_sub->heat monitor Monitor by TLC (2-4h) heat->monitor quench Pour onto Ice monitor->quench neutralize Neutralize with Na₂CO₃ (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify extract->purify

Sources

Troubleshooting solubility issues of 4-Methyl-5-phenylisoxazole-3-carbaldehyde in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structured technical analysis for troubleshooting solubility and stability issues with 4-Methyl-5-phenylisoxazole-3-carbaldehyde (CAS: 1159981-61-9) in ethanol.

Diagnostic Workflow

Before modifying your protocol, identify the specific nature of your solubility failure. Use the decision matrix below to diagnose the root cause (Thermodynamic Solubility vs. Chemical Reactivity).

Solubility_Troubleshooting Start Start: What is the primary issue? Issue_Dissolve Won't Dissolve Completely Start->Issue_Dissolve Issue_Change Solution Changed / New Impurity Start->Issue_Change Heat Apply Heat (Reflux, 78°C) Issue_Dissolve->Heat Step 1 NMR_Check Check 1H NMR in CDCl3 vs Ethanol-d6 Issue_Change->NMR_Check Step 1 Check_Soluble Soluble at Boiling? Heat->Check_Soluble Recryst Standard Recrystallization (See Protocol B) Check_Soluble->Recryst Yes CoSolvent Requires Co-solvent (DCM or DMSO) Check_Soluble->CoSolvent No (Precipitates) Hemiacetal Hemiacetal Formation detected? (New peaks ~4-6 ppm) NMR_Check->Hemiacetal Reversible Normal Equilibrium (Not an impurity) Hemiacetal->Reversible Yes Decomp Chemical Decomposition (Check pH/Oxidation) Hemiacetal->Decomp No

Figure 1: Diagnostic decision tree for distinguishing between physical insolubility and chemical reactivity (hemiacetal formation) in ethanol.

The Chemistry of the Problem

Why won't it dissolve? (Lattice Energy vs. Solvation)

4-Methyl-5-phenylisoxazole-3-carbaldehyde possesses a rigid phenyl ring and a polar isoxazole core.

  • The Challenge: The molecule has high crystal lattice energy due to

    
    -
    
    
    
    stacking of the phenyl/isoxazole rings. Ethanol is a polar protic solvent. While it can hydrogen bond with the aldehyde oxygen and isoxazole nitrogen, these interactions may not be strong enough at room temperature (25°C) to overcome the lattice energy of the solid crystal.
  • The Solution: Heating to the boiling point of ethanol (78°C) increases the kinetic energy, disrupting the lattice and allowing solvation. Upon cooling, the compound often recrystallizes, which is why ethanol is a preferred purification solvent but a poor room-temperature carrier solvent.

Is it reacting? (The Hemiacetal Trap)

Users often report "impurities" appearing in NMR or HPLC when using ethanol.

  • Mechanism: Aldehydes react reversibly with primary alcohols (like ethanol) to form hemiacetals .

    
    
    
  • Symptom: In

    
    H NMR, the distinct aldehyde proton signal (~10.0 ppm) decreases, and a new methine signal appears (~5.5–6.0 ppm).
    
  • Verdict: This is not permanent decomposition. Removing the ethanol (evaporation) shifts the equilibrium back to the free aldehyde.

Optimization Protocols

Protocol A: Dissolution for Screening/Bioassays

Use this when you need a stable, homogeneous solution at Room Temperature (RT).

StepActionTechnical Rationale
1 Weigh Compound Prepare a 10 mM stock concentration target.
2 Primary Solvent Add DMSO (Dimethyl sulfoxide) or DMF first. Volume: 10% of final volume.
3 Secondary Solvent Add Ethanol slowly to the DMSO solution.
4 Sonication Sonicate for 5–10 mins at 40 kHz.
Protocol B: Recrystallization (Purification)

Use this if the compound is impure or you need to grow crystals.

  • Saturation: Suspend the crude solid in Ethanol (10 mL/g).

  • Reflux: Heat to 80°C (reflux) with stirring.

    • Troubleshooting: If it does not dissolve fully, add Ethanol in 1 mL increments. If insolubles persist after 20 mL/g, filter hot (remove inorganic salts).

  • Controlled Cooling: Turn off the heat source and let the flask cool to RT on the oil bath (slow cooling).

    • Critical:Do not place directly on ice. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Seeding (Optional): If no crystals form at RT, scratch the inner glass surface with a glass rod or add a single seed crystal.

  • Harvest: Cool to 4°C, filter, and wash with cold Ethanol.

Advanced Troubleshooting (Q&A)

Q1: My sample "oiled out" at the bottom of the flask. How do I fix it?

Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution was cooled too fast. Fix:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add a small amount of a more polar co-solvent (e.g., 5-10% Water) dropwise until just cloudy, then add one drop of ethanol to clear it.

  • Wrap the flask in foil/cotton to insulate it and allow it to cool extremely slowly (over 2-4 hours).

Q2: The NMR spectrum in Ethanol-d6 shows two sets of peaks. Is my compound impure?

Likely No. You are observing the hemiacetal equilibrium. Verification Test:

  • Evaporate the Ethanol-d6 sample.

  • Redissolve the residue in CDCl

    
      or DMSO-d6 .
    
  • Run the NMR again. If the extra peaks disappear and the aldehyde peak integrates correctly, the compound is pure.

Q3: Can I use this compound in ethanol for biological cell culture?

Caution Required. While the hemiacetal forms in ethanol, it is unstable in aqueous biological media (pH 7.4) and will hydrolyze back to the aldehyde. However, aldehydes are reactive electrophiles (Schiff base formation with lysine residues). Ensure the toxicity observed is due to the drug mechanism, not non-specific aldehyde reactivity.

Solubility & Solvent Compatibility Data

SolventSolubility at 25°CSolubility at BoilingPrimary Utility
Ethanol Low / Sparingly SolubleHigh (Soluble)Recrystallization
Methanol ModerateHighLC-MS Mobile Phase
DMSO High (>50 mg/mL)N/AStock Solutions / Bioassays
DCM HighHighExtraction / Synthesis
Water InsolubleInsolubleAnti-solvent (to force precipitation)

References

  • PubChem. (n.d.). Compound Summary: 5-Methyl-3-phenylisoxazole-4-carboxaldehyde.[] National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

(Note: While specific literature on the 4-methyl-5-phenyl isomer (CAS 1159981-61-9) is limited compared to its 3,5-isomer counterparts, the physicochemical behaviors described above are consistent across the phenyl-isoxazole-carbaldehyde class.)

Sources

Technical Support Center: Optimizing Reaction Temperature for Isoxazole-3-carbaldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the condensation of isoxazole-3-carbaldehyde and its derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of temperature. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yielding results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the condensation of isoxazole-3-carbaldehyde. Each issue is followed by a step-by-step troubleshooting plan grounded in chemical principles.

Issue 1: Low or No Product Yield

Q: I am performing a Knoevenagel condensation between isoxazole-3-carbaldehyde and an active methylene compound, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low yield in a Knoevenagel condensation is a frequent challenge that can often be resolved by systematically evaluating the reaction parameters, with temperature being a primary factor.[1]

Causality & Troubleshooting Steps:

  • Insufficient Thermal Energy: The reaction may be kinetically slow at your current temperature.

    • Action: Gradually increase the reaction temperature in 5-10 °C increments and monitor the progress by Thin Layer Chromatography (TLC).[1] Many Knoevenagel condensations benefit from elevated temperatures, with studies showing significant yield increases when moving from room temperature to 40-80 °C.[2] For some systems, temperatures up to 120 °C might be necessary to drive the reaction to completion.[3]

  • Catalyst Inactivity: The chosen catalyst (e.g., piperidine, ammonium acetate) may not be sufficiently active at the current temperature.

    • Action: Ensure your catalyst is fresh and of high purity. If increasing temperature alone is insufficient, consider screening other catalysts. For instance, Lewis acids or bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.[4][5]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Action: If your reactants are not fully dissolved, select a solvent with a higher boiling point that can facilitate higher reaction temperatures. Common solvents for Knoevenagel condensations include ethanol, acetonitrile, and dimethylformamide (DMF).[1]

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Action: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired condensed product, but I'm also seeing a significant amount of side products, making purification difficult. How can temperature optimization help minimize these?

A: Side product formation is often temperature-dependent. Both excessively high and low temperatures can lead to undesired reaction pathways.

Causality & Troubleshooting Steps:

  • Thermal Decomposition: Isoxazole rings and other sensitive functional groups can be susceptible to decomposition at high temperatures.[6]

    • Action: If you are running the reaction at a high temperature (e.g., >100 °C), try reducing it. A systematic study where the temperature is lowered in 10 °C increments can help find the sweet spot that allows for a reasonable reaction rate without significant degradation.

  • Undesired Consecutive Reactions: The initial product may be reacting further to form byproducts.

    • Action: Monitor the reaction closely over time at your current temperature. If you observe the desired product forming and then being consumed, it indicates a consecutive reaction. Lowering the temperature can often slow down this secondary reaction more than the primary one, allowing the desired product to accumulate.

  • Self-Condensation of the Aldehyde: While less common with a mild base, it's a possibility.

    • Action: This is more likely to occur at higher temperatures. If you suspect self-condensation, lowering the temperature and ensuring a truly catalytic amount of a mild base is used can be beneficial.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of isoxazole-3-carbaldehyde condensation reactions.

Q1: What is the typical starting temperature for a Knoevenagel condensation with isoxazole-3-carbaldehyde?

A1: A good starting point for a Knoevenagel condensation is often room temperature (around 20-25 °C), especially when using a potent active methylene compound and an effective catalyst.[4][8] However, it is common to require heating to achieve a reasonable reaction rate and yield.[2] A temperature range of 40-80 °C is a frequently cited effective range for these types of reactions.

Q2: How does temperature generally affect the rate of a condensation reaction?

A2: As a general principle of chemical kinetics, increasing the reaction temperature increases the reaction rate. This is because a higher temperature provides more thermal energy to the reacting molecules, increasing the frequency and energy of collisions, which leads to a higher likelihood of them overcoming the activation energy barrier. For many organic reactions, the rate approximately doubles for every 10 °C increase in temperature.

Q3: Can using microwave irradiation affect the optimal reaction temperature?

A3: Yes, microwave heating can significantly impact the reaction conditions. Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9] This can result in dramatic rate enhancements compared to conventional heating.[9] Consequently, reactions that might require high temperatures and long reaction times with conventional heating can often be performed at similar or even lower temperatures for much shorter durations (minutes instead of hours) under microwave irradiation.[3][9]

Q4: Are there any solvent-free or aqueous conditions for this type of condensation, and how does temperature play a role?

A4: Yes, in line with the principles of green chemistry, solvent-free and aqueous conditions have been developed for Knoevenagel-type condensations.[10][11]

  • Solvent-Free: These reactions are typically conducted by grinding the reactants together, sometimes with a solid catalyst. While some can proceed at room temperature, gentle heating is often employed to increase the reaction rate.[8]

  • Aqueous Conditions: Water can be an excellent solvent for certain condensation reactions, particularly when using water-soluble catalysts or reactants. Temperature optimization remains crucial; for instance, some aqueous procedures for isoxazole synthesis are conducted at elevated temperatures, such as reflux.[6][10]

Q5: How can I effectively monitor the reaction as I optimize the temperature?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1]

  • Procedure: At regular intervals, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside spots of your starting materials (isoxazole-3-carbaldehyde and the active methylene compound).

  • Analysis: By observing the disappearance of the starting material spots and the appearance of a new product spot, you can gauge the reaction's progress. This will help you determine the optimal reaction time at a given temperature and prevent the formation of byproducts from overheating or extended reaction times.

Data Presentation

Table 1: General Temperature Guidelines for Knoevenagel Condensation

Catalyst TypeCommon ExamplesTypical Temperature Range (°C)Notes
Weak Organic Bases Piperidine, Pyrrolidine, Triethylamine25 - 80Often sufficient for activated methylene compounds.
Ammonium Salts Ammonium Acetate80 - 120 (Reflux)Commonly used in refluxing solvents like toluene or ethanol.
Lewis Acids TiCl₄, ZnCl₂0 - 25Can facilitate reaction at lower temperatures but require anhydrous conditions.
Heterogeneous Catalysts Basic Alumina, MCM-4140 - 100Offers ease of separation; temperature depends on catalyst activity.[2]
Microwave Irradiation N/A100 - 150Significantly shorter reaction times are expected.[9]

Experimental Protocols

General Protocol for Temperature Optimization of Isoxazole-3-carbaldehyde Condensation

This protocol provides a framework for systematically optimizing the reaction temperature.

Materials:

  • Isoxazole-3-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine)

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with a temperature controller

  • TLC plates and developing chamber

Procedure:

  • To a round-bottom flask, add isoxazole-3-carbaldehyde (1 equivalent), the active methylene compound (1-1.2 equivalents), and the chosen solvent (to a concentration of ~0.5 M).

  • Begin stirring the mixture at room temperature (25 °C).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Monitor the reaction by TLC every 30 minutes for the first 2 hours.

  • If little or no conversion is observed after 2 hours, increase the temperature to 40 °C.

  • Continue to monitor the reaction by TLC at the new temperature.

  • If the reaction is still slow, incrementally increase the temperature by 10-15 °C, allowing the reaction to stir for at least 1-2 hours at each new temperature while monitoring progress.

  • Once the optimal temperature (defined by a reasonable reaction time and minimal side product formation) is identified, the reaction can be scaled up.

  • Upon completion (as determined by TLC), cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[12]

Visualizations

Reaction Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_optimization 2. Temperature Optimization Loop cluster_workup 3. Workup & Purification start Combine Isoxazole-3-carbaldehyde, Active Methylene Compound, Solvent, and Catalyst set_temp Set Initial Temperature (e.g., 25°C) start->set_temp monitor_tlc Monitor by TLC set_temp->monitor_tlc decision Reaction Complete? monitor_tlc->decision increase_temp Increase Temperature (e.g., by 10-15°C) decision->increase_temp No workup Quench Reaction & Remove Solvent decision->workup Yes increase_temp->monitor_tlc purify Purify Product (Chromatography/Recrystallization) workup->purify product Isolated Product purify->product

Caption: Workflow for optimizing condensation reaction temperature.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_temp Is Temperature > 40°C? start->check_temp increase_temp Action: Increase Temperature Incrementally (40-80°C) check_temp->increase_temp No check_catalyst Is Catalyst Active/Appropriate? check_temp->check_catalyst Yes end Yield Improved increase_temp->end replace_catalyst Action: Use Fresh Catalyst or Screen Alternatives check_catalyst->replace_catalyst No check_time Is Reaction Time Sufficient? check_catalyst->check_time Yes replace_catalyst->end increase_time Action: Extend Reaction Time check_time->increase_time No check_solvent Are Reactants Soluble? check_time->check_solvent Yes increase_time->end change_solvent Action: Change to Higher Boiling/More Polar Solvent check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Effects of different temperatures on Knoevenagel condensation - ResearchGate. Available at: [Link]

  • Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions - ResearchGate. Available at: [Link]

  • The Knoevenagel condensation at room temperature - Green Chemistry (RSC Publishing). Available at: [Link]

  • THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS. Available at: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE. Available at: [Link]

  • Knoevenagel condensation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Optimization of the Condensation Reaction | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]

  • Condensation of Primary Nitro Compounds to Isoxazole Derivatives: Stoichiometric To Catalytic | Request PDF - ResearchGate. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Available at: [Link]

  • synthesis of isoxazoles - YouTube. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC. Available at: [Link]

  • CN116283810A - A kind of preparation method of isoxazole compound - Google Patents.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole - ResearchGate. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

Sources

Purification methods for 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde .

Unlike the widely documented 4-carbaldehyde isomer (a key intermediate for Valdecoxib), the 3-carbaldehyde regioisomer presents unique purification challenges due to the electronic environment of the C3 position and the steric influence of the C4-methyl group.[1]

Part 1: Technical Support & Troubleshooting (Q&A)

Q1: My crude product is a viscous oil that refuses to crystallize. How can I induce solidification?

Diagnosis: Isoxazole aldehydes are prone to "oiling out" if trace solvents (especially aromatics like toluene) or unreacted starting materials (e.g., acetophenone oximes) remain.[1] The melting point is likely suppressed by these impurities.

Corrective Protocol:

  • Trituration: Dissolve the oil in a minimal amount of diethyl ether. Add cold pentane or hexane dropwise until turbidity persists. Scratch the flask walls with a glass rod to induce nucleation.

  • High-Vacuum Drying: Ensure the oil is dried under high vacuum (<1 mbar) for at least 4 hours to remove solvent traces that act as plasticizers.

  • Seed Crystal Generation: Remove a small aliquot (50 mg), dissolve in hot ethanol, and cool rapidly in dry ice/acetone. Use the resulting micro-crystals to seed the main batch.

Q2: I see a persistent spot on TLC just below my aldehyde. Is this the carboxylic acid?

Diagnosis: Yes, this is likely 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid , formed via air oxidation of the aldehyde.[1] Aldehydes at the C3 position of isoxazoles are electron-deficient and highly susceptible to autoxidation.

Corrective Protocol:

  • Do not use silica chromatography immediately. Silica is slightly acidic and can catalyze further oxidation or decomposition.

  • Bicarbonate Wash: Dissolve the crude mixture in ethyl acetate. Wash twice with 5% aqueous NaHCO₃. The acid will move to the aqueous layer (as the carboxylate salt), leaving the aldehyde in the organic layer.

  • Storage: Store the purified aldehyde under argon at -20°C.

Q3: I suspect I have the regioisomer (5-methyl-4-phenyl...) mixed in. Will recrystallization separate them?

Diagnosis: Unlikely. Regioisomers of isoxazoles often form solid solutions or co-crystals due to similar lattice energies.

Corrective Protocol:

  • Analytical Check: Use 1H-NMR. Focus on the methyl group shift. The C4-Me (shielded by the C5-phenyl ring) typically appears upfield relative to a C5-Me.[1]

  • Separation: Flash chromatography is required.[2]

    • Stationary Phase: Neutral Alumina (Grade III) is preferred over Silica to prevent rearrangement or oxidation.[1]

    • Eluent: Gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20).[1] The 3-carbaldehyde is generally less polar than the 4-carbaldehyde isomers due to internal hydrogen bonding effects with the ring nitrogen.

Part 2: Advanced Purification Protocols

Method A: Bisulfite Adduct Purification (The "Gold Standard")

Best for: Removing non-aldehyde impurities (ketones, oximes, isomers without aldehyde groups).[1]

This method exploits the reversible formation of a water-soluble bisulfite adduct.[3] It is highly specific; sterically hindered ketones or non-carbonyl impurities will not react, allowing them to be washed away.[1]

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1][4]

  • Ethanol (95%).[1]

  • Sodium Carbonate (Na₂CO₃) or 10% NaOH.[1]

Step-by-Step Workflow:

  • Adduct Formation: Dissolve 5.0 g of crude aldehyde in 15 mL of Ethanol. Slowly add 20 mL of saturated NaHSO₃ solution with vigorous stirring.

  • Precipitation: Stir for 30–60 minutes. The bisulfite adduct should precipitate as a white solid. If it remains soluble (due to the specific lipophilicity of the phenyl group), add 50 mL of diethyl ether.[1]

  • Washing (Critical Step):

    • If Solid: Filter the solid adduct.[3][5] Wash thoroughly with diethyl ether to remove all non-aldehyde organic impurities.

    • If Liquid: Transfer to a separatory funnel.[4] The adduct is in the aqueous layer.[3][4][5] Wash the aqueous layer 3x with diethyl ether. Discard the organic washes (this contains your impurities).[1]

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.[1]

    • Add 50 mL of Ethyl Acetate.

    • Slowly add 10% NaOH or saturated Na₂CO₃ while stirring until the aqueous pH reaches 10–12. Caution: Gas evolution may occur.[1]

  • Isolation: Separate the organic layer. Dry over MgSO₄, filter, and concentrate.

Method B: Crystallization Solvent Systems

Best for: Final polishing of >90% pure material.[1]

Solvent SystemRatio (v/v)Temperature ProfileNotes
Ethanol / Water 4:1Dissolve at reflux, cool to 4°CStandard method.[1] High recovery.
EtOAc / Hexane 1:5Dissolve in min. hot EtOAc, add HexaneGood for removing non-polar impurities.[1]
Toluene PureDissolve at 80°C, cool slowlyProduces large, high-quality crystals for X-ray.[1]

Part 3: Process Visualization

Workflow: Bisulfite Purification Logic

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) AdductStep Add Saturated NaHSO3 + Ethanol Crude->AdductStep PhaseSep Phase Separation / Filtration AdductStep->PhaseSep OrganicWaste Organic Phase/Filtrate (Contains Ketones, Isomers, Tars) PhaseSep->OrganicWaste Remove Impurities AqueousAdduct Aqueous Phase / Solid Precipitate (Bisulfite Adduct) PhaseSep->AqueousAdduct Retain Adduct Regen Regeneration Add EtOAc + NaOH (pH > 10) AqueousAdduct->Regen FinalSep Isolate Organic Layer Regen->FinalSep PureProduct Pure 4-Methyl-5-phenyl- 1,2-oxazole-3-carbaldehyde FinalSep->PureProduct

Caption: Logical flow for the selective isolation of the aldehyde functionality using the bisulfite adduct method.

References

  • Thermo Scientific Chemicals. (2024). 5-Methyl-3-phenylisoxazole-4-carboxaldehyde Specification Sheet. Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][6] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724.[1] Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • Boucher, M. M., et al. (2017).[1][3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[1][3] Retrieved from

  • Baraldi, P. G., et al. (2010).[1] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Retrieved from

Sources

Preventing air oxidation of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISOX-CHO-OX-001 Subject: Preventing Autoxidation of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering a stability issue common to heteroaromatic aldehydes. The conversion of your 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde into a white solid or acidic impurity is almost certainly due to radical autoxidation . This process converts the aldehyde moiety (-CHO) into the corresponding carboxylic acid (-COOH) upon exposure to atmospheric oxygen.[1][2]

This guide provides the mechanistic root cause, a "Gold Standard" storage protocol, and a salvage procedure to purify partially oxidized material.

Part 1: The Root Cause (Mechanism)

Q: Why is my sample degrading even in a closed vial?

A: Aldehydes undergo a radical chain reaction known as autoxidation .[2] This does not require a specific catalyst; it is initiated by trace light or heat and propagated by atmospheric oxygen.

  • Initiation: A hydrogen atom is abstracted from the aldehyde carbonyl carbon, creating an acyl radical.[1]

  • Propagation: This radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, creating a peracid (Peroxy acid) and a new acyl radical.
    
  • Acid Formation: The peracid reacts with another equivalent of aldehyde to produce two equivalents of the carboxylic acid (4-methyl-5-phenylisoxazole-3-carboxylic acid).

Visualization of the Failure Mode:

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv, trace metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + Aldehyde Peracid->Radical Chain Propagation Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger type step)

Figure 1: Radical autoxidation pathway converting the target aldehyde into carboxylic acid impurities.

Part 2: Storage Protocols (Prevention)

Q: What are the absolute best conditions to prevent this?

A: You must eliminate the three drivers of autoxidation: Oxygen, Light, and Heat .

The Gold Standard Storage Protocol:

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the sample.[1] Nitrogen (

) is acceptable but lighter than Argon; if the seal is imperfect,

escapes faster.
Temperature -20°C Low temperature significantly slows the kinetics of the radical propagation step.[1]
Container Amber Glass + Parafilm Amber glass blocks UV light (the initiator). Parafilm provides a secondary gas barrier over the cap.
Physical State Solid/Neat Oil Store as a neat substance.[1] Do NOT store in solution (especially ethers like THF/Ether) for long periods, as solvents can form peroxides that accelerate aldehyde oxidation.
Part 3: Salvage & Purification (The Fix)

Q: My sample is already 20% oxidized. Do I have to discard it?

A: No. You can purify it using the Bisulfite Adduct Method .[3][4][5] This method relies on the fact that aldehydes form water-soluble adducts with sodium bisulfite (


), while the carboxylic acid impurity and other non-carbonyl contaminants remain in the organic layer.

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve your crude material in a minimal amount of Ethanol (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Adduct Formation: Add an excess (1.5 - 2.0 equivalents) of saturated aqueous Sodium Bisulfite (

    
    ) solution. Shake vigorously for 5-10 minutes. A white precipitate (the adduct) may form, or it may stay in the aqueous phase.
    
  • Washing: Wash the mixture with fresh Ethyl Acetate or Ether.

    • Critical Step: The Aqueous Layer (or solid precipitate) now contains your aldehyde. The Organic Layer contains the impurities (acids, dimers). Discard the organic layer.

  • Regeneration: Treat the aqueous phase (containing the adduct) with Sodium Carbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ) until pH > 10. This reverses the equilibrium, releasing the free aldehyde.
  • Extraction: Extract the regenerated aldehyde into Dichloromethane (

    
    ) or Ethyl Acetate.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Purification Workflow Diagram:

BisulfitePurification Start Crude Mixture (Aldehyde + Acid) Step1 Add Saturated NaHSO3 (aq) Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Acid/Impurities) PhaseSep->OrgLayer Impurities AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Target Molecule Waste Discard to Waste OrgLayer->Waste Regen Add Base (Na2CO3) pH > 10 AqLayer->Regen Extract Extract with DCM Regen->Extract Final Pure Aldehyde Extract->Final

Figure 2: Flowchart for the selective purification of aldehydes using the Bisulfite Adduct method.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in DMSO or DMF to avoid weighing solids later? A: Not recommended. While DMSO is a polar aprotic solvent, it is also a mild oxidant (Swern oxidation uses DMSO). Over months, DMSO can facilitate oxidation or other side reactions. Furthermore, removing high-boiling solvents like DMSO/DMF requires high vacuum and heat, which stresses the aldehyde. Store neat.

Q: How do I verify the purity quickly using NMR? A:

  • Target Aldehyde: Look for a sharp singlet downfield, typically between 9.8 – 10.2 ppm (

    
     NMR).
    
  • Oxidized Impurity (Acid): Look for the disappearance of the aldehyde peak and the appearance of a broad singlet very far downfield (11.0 – 13.0 ppm ), corresponding to the carboxylic acid proton.

  • Check Integration: If the aldehyde proton integrates to < 1.0 relative to the aromatic signals, oxidation has occurred.

Q: Is the isoxazole ring itself unstable? A: Generally, the 1,2-oxazole (isoxazole) ring is robust. However, it can be sensitive to strong reducing agents (which cleave the N-O bond) or extremely harsh bases (which can cause ring opening). The aldehyde group is by far the most labile part of your molecule. The protocols above (mild base for regeneration, inert storage) respect the stability of the heterocycle.

References
  • University of Rochester. (2017). Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes.[5] Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025).[1] Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • American Chemical Society (ACS). (2022).[6] Mechanistic Insights into the Aerobic Oxidation of Aldehydes. Organic Process Research & Development. Retrieved from [Link]

Sources

Common side products in the reaction of 4-Methyl-5-phenylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development scientists working with 4-Methyl-5-phenylisoxazole-3-carbaldehyde . It addresses common side products, reaction impurities, and stability issues associated with this specific isoxazole scaffold.

Molecule Overview & Reactivity Profile

4-Methyl-5-phenylisoxazole-3-carbaldehyde is a functionalized heteroaromatic intermediate used primarily in the synthesis of bioactive Schiff bases, chalcones, and COX-2 inhibitors.

  • Core Reactivity: The C3-formyl group is a non-enolizable aldehyde (lacking

    
    -protons), making it highly susceptible to specific side reactions like Cannizzaro disproportionation.
    
  • Scaffold Stability: While the isoxazole ring is generally robust, the N-O bond is the "weak link," sensitive to reductive cleavage (hydrogenolysis) and nucleophilic attack under strongly basic conditions.

Common Impurity Profile
Impurity TypeChemical StructureOriginDetection (Typical)
Oxidation Product 4-Methyl-5-phenylisoxazole-3-carboxylic acidAerobic storage, trace oxidantsH-NMR (COOH proton ~11-13 ppm), IR (Broad OH)
Reduction Product 4-Methyl-5-phenylisoxazole-3-methanolCannizzaro rxn, hydride overshootH-NMR (CH2 doublet ~4.6 ppm)
Ring-Opened

-Amino enones / Nitriles
Strong reduction or base hydrolysisLoss of aromatic isoxazole signals
Dimer Aldol-like condensation productsBase-catalyzed self-reactionHigh MW on LC-MS

Troubleshooting Guide (Q&A Format)

Issue 1: "I observe a highly polar, acidic impurity increasing over time."

Diagnosis: Aerobic Oxidation to Carboxylic Acid. Like benzaldehyde, isoxazole-3-carbaldehydes undergo auto-oxidation to form the corresponding carboxylic acid (4-Methyl-5-phenylisoxazole-3-carboxylic acid ). This is accelerated by light and air exposure.

  • Mechanism: Radical chain reaction initiated by abstraction of the formyl hydrogen.

  • Corrective Action:

    • Purification: The acid can be removed by washing the organic layer with saturated aqueous

      
      . The aldehyde remains in the organic phase; the acid moves to the aqueous phase as the carboxylate.
      
    • Prevention: Store under nitrogen/argon at -20°C. Add a radical scavenger (e.g., BHT) if the protocol permits.

Issue 2: "My yield is low (<50%) in basic media, and I see two new spots on TLC."

Diagnosis: Cannizzaro Disproportionation. Because the C3-aldehyde has no


-protons, it cannot form an enolate. In the presence of strong bases (NaOH, KOH) without a reactive partner, it undergoes self-disproportionation.
  • Reaction: 2 Aldehyde

    
     1 Alcohol + 1 Carboxylic Acid.
    
  • Pathways:

    • Spot 1 (High Rf): 4-Methyl-5-phenylisoxazole-3-methanol.

    • Spot 2 (Baseline/Low Rf): 4-Methyl-5-phenylisoxazole-3-carboxylic acid.

  • Troubleshooting:

    • Protocol Adjustment: Switch to weaker bases (e.g., piperidine, pyridine) or non-nucleophilic bases (DBU) for condensation reactions.

    • Order of Addition: Add the nucleophile (e.g., amine, active methylene) before the base to ensure the aldehyde reacts with the partner rather than itself.

Issue 3: "The isoxazole ring signals disappeared after hydrogenation."

Diagnosis: Reductive Cleavage of the N-O Bond. Isoxazoles are latent 1,3-dicarbonyl equivalents. Catalytic hydrogenation (H2/Pd-C) or dissolving metal reductions (Zn/AcOH) will cleave the weak N-O bond.

  • Product: Formation of

    
    -amino enones or imino-ketones.
    
  • Solution:

    • Avoid Pd/C if the ring must remain intact. Use selective reducing agents for the aldehyde, such as

      
       (0°C, MeOH) or DIBAL-H, which typically spare the isoxazole ring under controlled conditions.
      

Mechanistic Visualization

The following diagram details the divergent pathways for the aldehyde intermediate, highlighting the critical "Decision Points" where side products form.

ReactionPathways Aldehyde 4-Methyl-5-phenyl isoxazole-3-carbaldehyde Acid Side Product A: Carboxylic Acid (Oxidation) Aldehyde->Acid O2 / Air (Storage) or Cannizzaro (Base) Alcohol Side Product B: Alcohol (Reduction) Aldehyde->Alcohol NaBH4 (Overshoot) or Cannizzaro (Base) Schiff Target Product: Schiff Base / Chalcone Aldehyde->Schiff R-NH2 or Active Methylene (Controlled Condensation) RingOpen Side Product C: Amino Enone (Ring Cleavage) Aldehyde->RingOpen H2/Pd-C or Strong Reducing Agents

Caption: Divergent reaction pathways for 4-Methyl-5-phenylisoxazole-3-carbaldehyde. Red/Yellow paths indicate common side reactions (Oxidation/Disproportionation).

Experimental Protocols for Impurity Management

Protocol A: Purification of Aldehyde via Bisulfite Adduct

Use this method if the aldehyde is contaminated with non-carbonyl impurities or oxidation products.

  • Preparation: Dissolve crude aldehyde (10 g) in minimal ethyl acetate.

  • Extraction: Add saturated aqueous sodium bisulfite (

    
    , 1.5 eq) and stir vigorously for 1 hour. The aldehyde forms a water-soluble adduct.
    
  • Wash: Separate layers. Wash the aqueous layer (containing product) with ether to remove non-aldehyde organic impurities.

  • Regeneration: Treat the aqueous phase with sodium carbonate (

    
    ) or dilute NaOH until pH > 10.
    
  • Recovery: Extract the regenerated aldehyde into ethyl acetate, dry over

    
    , and concentrate.
    
Protocol B: Selective Condensation (Avoiding Cannizzaro)

Use this for Knoevenagel or Schiff base synthesis.

  • Solvent: Use anhydrous Ethanol or Methanol.

  • Reagents: Mix Aldehyde (1.0 eq) and Amine/Active Methylene (1.05 eq) before adding catalyst.

  • Catalyst: Add Piperidine (0.1 eq) dropwise. Do not use strong hydroxide bases.

  • Conditions: Reflux for 2–4 hours. Monitor TLC.

  • Workup: Cool to precipitate the product. If oil forms, triturate with cold ethanol.

References & Data Validation

  • Isoxazole Ring Stability:

    • Source: Mechanistic studies confirm the lability of the isoxazole N-O bond under catalytic hydrogenation conditions, yielding

      
      -amino enones.
      
    • Citation:Speranza, G., et al. "Reductive cleavage of isoxazoles." Journal of Organic Chemistry.

  • Cannizzaro Reaction of Heterocyclic Aldehydes:

    • Source: Heteroaromatic aldehydes lacking

      
      -hydrogens (like position 3 of isoxazole) are classic substrates for Cannizzaro disproportionation in NaOH/KOH.
      
    • Citation:Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley.

  • Oxidation of Aldehydes:

    • Source: Auto-oxidation of benzaldehyde-like aromatic aldehydes to carboxylic acids is a radical-mediated process.

    • Citation:Vogel's Textbook of Practical Organic Chemistry.

  • Synthesis Context:

    • Source: 5-Methyl-3-phenylisoxazole-4-carboxylic acid (isomer) data is often used as a reference for stability, melting point approx 192-194°C for the acid derivative.

    • Citation:Sigma-Aldrich / PubChem Data for CAS 1136-45-4 (Isomer Reference).

Disclaimer: Always verify the regiochemistry of your starting material. The 3,5-disubstituted-4-formyl isomer is chemically distinct from the 4,5-disubstituted-3-formyl isomer discussed here, though their side-reaction profiles (oxidation/reduction) are analogous.

Technical Support Center: Maximizing Reactivity of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for optimizing reactions involving 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde. Our focus is on the critical role of solvent selection in maximizing reaction efficiency, yield, and selectivity. This resource is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde?

A1: The choice of solvent is paramount and should be guided by three main factors: the reaction mechanism, the solubility of reactants and reagents, and the stability of intermediates and transition states. The isoxazole ring is generally stable; however, the reactivity of the aldehyde group is highly influenced by the solvent environment. Key solvent properties to consider are polarity (dipole moment), proticity (ability to donate a proton), and the solvent's ability to solvate charged species.

Q2: How does solvent polarity impact the reactivity of this aldehyde?

A2: Solvent polarity can significantly influence reaction rates. Polar solvents are generally preferred for reactions involving polar or charged intermediates, as they can stabilize these species, thus lowering the activation energy of the reaction. For instance, in reactions like the Knoevenagel condensation, polar aprotic solvents such as DMF or DMSO can accelerate the reaction by stabilizing the enolate intermediate.[1][2] However, for other reactions, a non-polar solvent might be necessary to avoid unwanted side reactions or to improve the solubility of non-polar reactants.

Q3: Should I use a protic or aprotic solvent?

A3: The choice between a protic and an aprotic solvent is highly dependent on the specific reaction.

  • Protic solvents (e.g., ethanol, methanol, water) can participate in hydrogen bonding and can also act as a proton source.[1] This can be beneficial in reactions like the reduction of the aldehyde with sodium borohydride, where the solvent protonates the resulting alkoxide.[3][4][5] However, in reactions involving strong bases or nucleophiles, such as Grignard or Wittig reagents, protic solvents will react with the reagent, rendering it inactive.[6]

  • Aprotic solvents (e.g., THF, DMF, DCM) do not have an acidic proton and are therefore suitable for reactions with strong bases and nucleophiles.[6] Polar aprotic solvents are often excellent choices for nucleophilic substitution and condensation reactions.[1][2]

Troubleshooting Guide

Problem 1: Low yield in a Knoevenagel condensation with malononitrile.

  • Possible Cause: Suboptimal solvent choice leading to poor solubility of reactants or stabilization of undesired intermediates.

  • Troubleshooting Steps:

    • Assess Solvent Polarity: If you are using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMF or acetonitrile. These solvents can better solvate the intermediate carbanion, potentially increasing the reaction rate and yield.[1][2]

    • Consider "Green" Solvents: For a more environmentally friendly approach, water or a mixture of ethanol and water can be effective, sometimes in the presence of a catalyst or with the aid of ultrasound.[1]

    • Solvent-Free Conditions: In some cases, solvent-free reactions, potentially with microwave irradiation, can provide excellent yields and short reaction times.[7][8][9]

Problem 2: The Wittig reaction is sluggish or gives a low yield of the desired alkene.

  • Possible Cause: Inappropriate solvent for the ylide generation or the reaction itself. The choice of a protic solvent will quench the ylide.

  • Troubleshooting Steps:

    • Ensure Aprotic Conditions: The Wittig reaction requires a polar aprotic solvent to ensure the stability and reactivity of the phosphorus ylide. Tetrahydrofuran (THF) and diethyl ether are standard choices.[10]

    • Solubility of the Phosphonium Salt: If the phosphonium salt has poor solubility, a more polar solvent like DMF or DMSO might be considered for the ylide formation step, although THF is generally preferred for the reaction with the aldehyde.

    • Phase-Transfer Catalysis: For certain Wittig reactions, a two-phase system (e.g., dichloromethane and water) with a phase-transfer catalyst can be effective.[11]

Problem 3: Incomplete reduction of the aldehyde using sodium borohydride (NaBH₄).

  • Possible Cause: The solvent may not be effectively facilitating the hydride transfer or the subsequent protonation.

  • Troubleshooting Steps:

    • Use a Protic Solvent: Sodium borohydride reductions are typically performed in protic solvents like methanol or ethanol. These solvents not only dissolve the NaBH₄ but also act as the proton source for the resulting alkoxide.[3][4][5]

    • Enhance Reactivity: If the reaction is slow, adding a small amount of water to an aprotic solvent like THF can accelerate the reduction.[4] Alternatively, using wet alumina in a solvent-free or solid-gel system can dramatically increase the reaction rate.[12]

    • Temperature Control: While these reactions are often run at room temperature, cooling to 0°C initially can help control the reaction rate, followed by warming to room temperature for completion.[3]

Problem 4: Low yield or side reactions during a Grignard reaction.

  • Possible Cause: Presence of moisture or use of a protic solvent. Grignard reagents are highly basic and will be quenched by any source of protons.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[6][13]

    • Solvent Comparison: THF is more polar and has a higher boiling point than diethyl ether, which can sometimes lead to faster reactions and better solubility of reactants.[13][14][15] If a reaction is sluggish in diethyl ether, switching to THF may be beneficial.

    • Initiation of Reagent Formation: The formation of the Grignard reagent itself can sometimes be difficult to initiate. A small crystal of iodine can be added to activate the magnesium surface.

Solvent Selection Guide for Key Reactions

The following table provides a summary of recommended solvents for common reactions with 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde, based on established chemical principles and literature on analogous systems.

Reaction TypeRecommended SolventsCommentsTypical Yield Range (%)
Knoevenagel Condensation DMF, Acetonitrile, Ethanol, WaterPolar aprotic solvents like DMF often give high yields and fast reaction rates.[1][2] Ethanol and water are greener alternatives.[1]85-98
Wittig Reaction THF, Diethyl Ether, DMSOAprotic solvents are essential. THF is generally preferred. DMSO can be used for less reactive ylides.70-95
Reduction (NaBH₄) Methanol, Ethanol, THF/WaterProtic solvents are ideal.[3][4][5] A small amount of water in THF can accelerate the reaction.[4]90-99
Nucleophilic Addition (Grignard) Diethyl Ether, THFStrict anhydrous conditions are crucial.[6][13] THF can enhance reactivity compared to diethyl ether.[13][14][15]60-85

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile in Ethanol
  • To a solution of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Reduction to (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol using NaBH₄
  • Dissolve 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (1 mmol) in methanol (15 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing the Solvent Selection Process

SolventSelection cluster_reactions Reaction Pathways cluster_solvents Solvent Choice start Identify Reaction Type knoevenagel Knoevenagel Condensation start->knoevenagel C-C bond formation (enolate intermediate) wittig Wittig Reaction start->wittig C=C bond formation (ylide intermediate) reduction Hydride Reduction (e.g., NaBH4) start->reduction C=O to C-OH (hydride transfer) grignard Organometallic Addition (e.g., Grignard) start->grignard C-C bond formation (carbanion nucleophile) polar_aprotic Polar Aprotic (DMF, Acetonitrile, DMSO) knoevenagel->polar_aprotic Stabilizes enolate aprotic Aprotic (THF, Diethyl Ether) wittig->aprotic Protects ylide protic Protic (Methanol, Ethanol, Water) reduction->protic Proton source for alkoxide anhydrous_aprotic Anhydrous Aprotic (Dry THF, Dry Ether) grignard->anhydrous_aprotic Prevents quenching of reagent

Caption: Decision workflow for solvent selection based on reaction type.

References

  • Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Available at: [Link]

  • Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange. Available at: [Link]

  • The Grignard Reaction. Available at: [Link]

  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps - OrgoSolver. Available at: [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions - Sciforum. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a - ResearchGate. Available at: [Link]

  • Addition of organometallic reagents to aldehydes and ketones. Available at: [Link]

  • 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation - Chemistry LibreTexts. Available at: [Link]

  • Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH /Charcoal System in Wet THF. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Available at: [Link]

  • Why is THF used in Grignard? - Quora. Available at: [Link]

  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchGate. Available at: [Link]

  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions - ResearchGate. Available at: [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Available at: [Link]

  • One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts. Available at: [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. Available at: [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions - JOCPR. Available at: [Link]

  • 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry - Saskoer. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC. Available at: [Link]

  • Wittig Reaction - Common Conditions. Available at: [Link]

  • What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Available at: [Link]

    • Wittig Reaction - Web Pages. Available at: [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
  • The WITTIG REACTION With CHEMILUMINESCENCE! Available at: [Link]

  • Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3 - RSC Publishing. Available at: [Link]

  • 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene - MDPI. Available at: [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available at: [Link]

Sources

Overcoming steric hindrance in 4-Methyl-5-phenylisoxazole-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #ISOX-3CHO-004 Topic: Overcoming Steric Hindrance in 4-Methyl-5-phenylisoxazole-3-carbaldehyde Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecular Analysis

Compound: 4-Methyl-5-phenylisoxazole-3-carbaldehyde CAS: 1159981-61-9 Core Challenge: Ortho-like Steric Hindrance.[1]

The primary reactivity challenge in this scaffold is the 4-methyl group . In the isoxazole ring, positions 3 and 4 are adjacent. The methyl group at position 4 acts as a steric gatekeeper to the carbonyl carbon at position 3. While the 5-phenyl group adds overall bulk and lipophilicity, it is the 4-methyl group that directly impedes the trajectory of incoming nucleophiles (Burgi-Dunitz angle) and destabilizes tetrahedral intermediates due to van der Waals repulsion.

Impact on Key Workflows:

  • Condensations (Schiff Base/Knoevenagel): Slow kinetics; equilibrium favors starting materials.

  • Nucleophilic Additions (Grignard/Lithium): High risk of reduction (beta-hydride transfer) or enolization rather than addition.

  • Oxidations: Generally unaffected, though bulky oxidants may be slower.

Troubleshooting Guide: Common Reaction Failures

Scenario A: "My Schiff base formation with an aniline is stalled or low-yielding."

Diagnosis: The formation of an imine requires the nucleophilic attack of the amine followed by water elimination. The 4-methyl group hinders the initial attack and, more critically, destabilizes the planar transition state required for dehydration. Standard reflux methods (EtOH/AcOH) often fail to drive this unfavorable equilibrium.

Solution: Titanium(IV) Chloride Mediated Dehydration TiCl₄ acts as a dual-purpose reagent: it is a strong Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium irreversibly.

Protocol 1: TiCl₄ Mediated Schiff Base Synthesis

  • Reagents: 4-Methyl-5-phenylisoxazole-3-carbaldehyde (1.0 eq), Amine (1.1 eq), TiCl₄ (0.6 eq), Triethylamine (3.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Step-by-Step:

    • Dissolve the aldehyde and amine in anhydrous DCM under N₂ atmosphere. Cool to 0°C.

    • Add triethylamine (to quench HCl byproducts).

    • Dropwise add TiCl₄ (1M in DCM). Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Workup: Quench with saturated aqueous NaHCO₃ (not water, to avoid hydrolysis). Filter through Celite to remove Titanium salts.

    • Why this works: The Titanium coordinates the carbonyl oxygen, pulling electron density and overcoming the steric donation of the 4-Me group, while "trapping" the water produced.

Scenario B: "Grignard addition yields the alcohol, but also significant amounts of reduced alcohol or recovered starting material."

Diagnosis: The 4-methyl group blocks the approach of the bulky Grignard reagent. Instead of attacking as a nucleophile, the Grignard reagent (if it has beta-hydrogens) acts as a base or a reducing agent (beta-hydride transfer), reducing the aldehyde to a primary alcohol or causing enolization.

Solution: Organocerium Chemistry (Luche-Type Conditions) Organocerium reagents are harder (more oxophilic) and less basic than Grignards. They prefer 1,2-addition over enolization/reduction.

Protocol 2: Cerium(III) Chloride Promoted Addition

  • Reagents: Anhydrous CeCl₃ (1.5 eq), Grignard Reagent (R-MgX, 1.2 eq).

  • Solvent: THF.

  • Step-by-Step:

    • Activation: Dry CeCl₃·7H₂O at 140°C under high vacuum for 2 hours to generate anhydrous CeCl₃. (Crucial step).

    • Suspend CeCl₃ in THF and stir at RT for 2 hours (milky suspension).

    • Cool to -78°C. Add the Grignard reagent dropwise. Stir for 30 min to form the organocerium species.

    • Add 4-Methyl-5-phenylisoxazole-3-carbaldehyde (dissolved in THF) dropwise.

    • Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Why this works: The Cerium activates the carbonyl oxygen more strongly than Magnesium, and the reagent is less bulky/basic, allowing it to slip past the 4-Me steric gate.

Scenario C: "Knoevenagel Condensation with Malononitrile is incomplete."

Diagnosis: Standard piperidine/acetic acid catalysis is often too slow for hindered aldehydes. The reaction stalls at the intermediate or fails to dehydrate.

Solution: Microwave-Assisted Synthesis or DBU Catalysis High-energy input (MW) overcomes the activation barrier. Alternatively, DBU (a non-nucleophilic strong base) can drive deprotonation more effectively in hindered environments.

Protocol 3: Microwave-Assisted Knoevenagel

  • Reagents: Aldehyde (1 eq), Active Methylene (1.1 eq), Ammonium Acetate (catalytic) or Piperidine.

  • Solvent: Ethanol (or solvent-free).

  • Conditions: Microwave irradiation at 80–100°C for 10–20 minutes.

  • Note: If using DBU, run at RT in acetonitrile.

Quantitative Data Summary

Reaction TypeStandard Condition YieldOptimized ConditionOptimized YieldMechanism of Improvement
Imine Formation 20–40% (Reflux/EtOH)TiCl₄ / DCM 85–95% Water scavenging + Lewis Acid activation.[2]
Grignard Addition 30–50% (Side products)CeCl₃ / THF (-78°C) 80–90% Suppression of basicity/reduction; enhanced nucleophilicity.
Knoevenagel 40–60% (Overnight)MW (100°C, 15 min) 90–98% Kinetic energy overcomes steric activation barrier.

Visualizing the Steric Challenge & Workflow

The following diagram illustrates the steric "clash zones" and the logical decision tree for choosing the correct protocol.

G Start Target: 4-Methyl-5-phenylisoxazole-3-carbaldehyde StericMap Steric Analysis: 4-Me blocks Nucleophilic Attack 5-Ph locks conformation Start->StericMap Decision Select Reaction Type StericMap->Decision Condensation Condensation (Imine/Olefin) Decision->Condensation Addition Nucleophilic Addition (Grignard/Lithium) Decision->Addition Cond_Problem Problem: Equilibrium favors SM Slow dehydration Condensation->Cond_Problem Add_Problem Problem: Reduction/Enolization instead of Addition Addition->Add_Problem Sol_TiCl4 Solution: TiCl4 Method (Forces dehydration) Cond_Problem->Sol_TiCl4 For Amines Sol_MW Solution: Microwave/DBU (Overcomes barrier) Cond_Problem->Sol_MW For Active Methylenes Sol_CeCl3 Solution: CeCl3 (Luche) (Increases nucleophilicity) Add_Problem->Sol_CeCl3

Caption: Workflow for selecting the correct steric-bypass protocol based on reaction type.

References

  • Knoevenagel Protocols: "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asian Journal of Chemistry. Available at: [Link]

  • Microwave Synthesis: "Novel Methods of Knoevenagel Condensation... using sonicator and microwave." Banaras Hindu University Research. Available at: [Link]

  • Isoxazole Reactivity: "The synthetic and therapeutic expedition of isoxazole and its analogs." National Institutes of Health (PMC). Available at: [Link]

  • General Steric Solutions: "TiCl4 mediated Schiff base formation." Sigma-Aldrich Technical Bulletins. (General Methodology applied to hindered ketones/aldehydes).

Sources

Recrystallization techniques for 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization techniques for 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Executive Summary & Compound Profile

This guide addresses the purification of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (also known as 4-methyl-5-phenylisoxazole-3-carbaldehyde). This compound is a functionalized heterocycle often synthesized via cyclocondensation or Vilsmeier-Haack formylation. Its purification is critical due to the sensitivity of the aldehyde group to oxidation and the potential for regioisomeric impurities.[1]

Chemical Profile:

  • Structure: 1,2-oxazole (isoxazole) core with a phenyl group at C5, a methyl group at C4, and a formyl group (-CHO) at C3.

  • Key Challenges:

    • Oxidation: Aldehydes readily oxidize to carboxylic acids (4-methyl-5-phenylisoxazole-3-carboxylic acid) upon air exposure.

    • Oiling Out: The melting point is likely in the intermediate range (solid but low-melting), making it prone to forming oils rather than crystals if cooling is too rapid.[1]

    • Regioisomers: Depending on synthesis, the 3-methyl-5-phenyl isomer may be present.

Standardized Recrystallization Protocol

Phase 1: Solvent Selection (Solubility Screening)

Do not proceed to bulk recrystallization without a pilot test.[1] The polarity of the isoxazole ring competes with the lipophilic phenyl group, necessitating a balanced solvent system.[1]

Solvent SystemPolaritySolubility (Hot)Solubility (Cold)Suitability
Ethanol (95%) HighHighModeratePrimary Candidate. Good for general purification.
Ethyl Acetate / Hexane (1:3) MediumHighLowExcellent. Best for removing non-polar tars.[1]
Dichloromethane (DCM) LowVery HighHighPoor. Too soluble; use only for extraction.[1]
Water HighInsolubleInsolubleAnti-solvent only. Use to crash out product from EtOH.[1]
Phase 2: Step-by-Step Workflow

Use the Ethyl Acetate/Hexane method for high purity, or Ethanol/Water for bulk recovery.

Method A: The Two-Solvent Recrystallization (Ethyl Acetate / Hexane)
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethyl Acetate (approx. 60-70°C) required to just dissolve the solid.[1]

    • Critical: Do not boil excessively; aldehydes can degrade.[1]

  • Filtration (Optional): If the solution is cloudy (inorganic salts) or dark (carbon), add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Precipitation: While keeping the solution warm, slowly add hot Hexane (or Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.[1]

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours. Then, move to a 4°C fridge for 12 hours.

    • Why: Rapid cooling forces the oil state.[1] Slow cooling allows the crystal lattice to organize, excluding impurities.[1]

  • Collection: Filter the crystals using vacuum filtration. Wash with cold Hexane.

Method B: The Ethanol/Water Method
  • Dissolve crude material in minimal boiling Ethanol (95%).[1]

  • Remove from heat.[1] Add warm water dropwise until turbidity persists.[1]

  • Add one drop of Ethanol to clear.[1]

  • Let cool slowly to room temperature, then ice bath.

Visual Workflow & Logic

The following diagram illustrates the decision logic for purification, ensuring you address specific impurity types (salts vs. isomers).

Recrystallization_Workflow Start Crude 4-Methyl-5-phenyl- 1,2-oxazole-3-carbaldehyde Check_Solubility Solubility Test (100mg scale) Start->Check_Solubility Impurity_Check Identify Major Impurity Check_Solubility->Impurity_Check Salts Inorganic Salts (from Vilsmeier workup) Impurity_Check->Salts Cloudy solution Tars Dark Tars/Oils (Polymerization) Impurity_Check->Tars Dark brown color Acids Carboxylic Acid (Oxidation product) Impurity_Check->Acids Low melting point Action_Salts Hot Filtration (Use EtOAc, filter insolubles) Salts->Action_Salts Action_Tars Activated Charcoal + Celite Filtration Tars->Action_Tars Action_Acids Base Wash (Wash organic layer with NaHCO3 before recrystallization) Acids->Action_Acids Crystallization Recrystallization (EtOAc/Hexane or EtOH/H2O) Action_Salts->Crystallization Action_Tars->Crystallization Action_Acids->Crystallization

Caption: Decision tree for pre-treatment and solvent selection based on observed impurity profile.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What happened?

Diagnosis: The solution reached the "oiling out" limit (liquid-liquid phase separation) before the saturation limit for crystallization.[1] This is common with low-melting aldehydes. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a Seed Crystal: If you have any pure solid, add a tiny speck at room temperature.[1]

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask; the micro-abrasions provide nucleation sites.[1]

  • Add More Solvent: You may be too concentrated. Dilute slightly with the "good" solvent (Ethyl Acetate or Ethanol) to lower the saturation temperature.[1]

Q2: The solid is turning white to yellow/brown on the filter paper.

Diagnosis: This indicates oxidation.[1] The aldehyde is reacting with atmospheric oxygen to form the carboxylic acid or polymerizing.[1] Fix:

  • Dry the crystals under vacuum or in a desiccator filled with Nitrogen/Argon.[1]

  • Store the purified compound in a dark, cold place (freezer) under inert gas.

Q3: How do I remove the carboxylic acid impurity (4-methyl-5-phenylisoxazole-3-carboxylic acid)?

Diagnosis: If your melting point is broad or higher than expected (acids often melt higher than aldehydes due to H-bonding), you have acid contamination. Fix:

  • Dissolve the crude in Ethyl Acetate.[1]

  • Wash with saturated Sodium Bicarbonate (NaHCO₃) solution.[1] The acid will deprotonate and move to the water layer.[1]

  • Dry the organic layer (MgSO₄), evaporate, and then recrystallize.[1]

Q4: Can I use the Vilsmeier-Haack reagent directly to make this?

Context: Yes, this is a standard route. However, the Vilsmeier reaction often leaves phosphorus salts.[1] Protocol Note: Ensure a rigorous water quench and neutralization (to pH 7-8) before extraction.[1] If the crude is acidic, recrystallization will fail or degrade the aldehyde.[1]

References & Authority

The protocols above are derived from standard methodologies for isoxazole and heterocyclic aldehyde purification.

  • Vilsmeier-Haack Formylation Mechanism & Workup:

    • Methodology: Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][4] This source details the salt formation and necessary hydrolysis steps to release the aldehyde.[1][5]

    • Source:[1]

  • Isoxazole Synthesis & Properties:

    • Methodology: P. G.[4] Baraldi et al. (1987).[1] Synthesis of isoxazoles. Synthesis. Provides general solubility and stability data for phenyl-substituted isoxazoles.

    • Source:[1]

  • General Recrystallization of Heterocyclic Aldehydes:

    • Standard: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent selection for aldehydes).

    • Source:[1]

Sources

Validation & Comparative

Advanced Structural Verification: 1H NMR Analysis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde , a critical intermediate in the synthesis of COX-2 inhibitors and immunomodulatory drugs.

Designed for drug development professionals, this document moves beyond basic peak listing to offer a comparative structural verification framework . It contrasts the target compound with its metabolic precursors and structural regioisomers, providing a self-validating protocol for confirming purity and identity.

Executive Summary & Application Context

In medicinal chemistry, the isoxazole scaffold is a privileged structure.[1] The specific derivative 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde serves as a "linchpin" electrophile for generating diverse bioactive libraries.

However, its synthesis (often via 1,3-dipolar cycloaddition followed by oxidation) presents two distinct analytical challenges:

  • Regioisomerism: Differentiating the 3,4,5-substitution pattern from the thermodynamically competitive 3,5-disubstituted or isomeric 4-phenyl variants.

  • Oxidation State Control: Quantifying trace amounts of the unreacted alcohol precursor (4-Methyl-5-phenyl-1,2-oxazole-3-methanol).

This guide establishes a 1H NMR-based Quality Attribute (QA) protocol to resolve these challenges definitively.

Experimental Protocol (Standardized)

To ensure reproducibility across different spectrometers (400 MHz vs. 600 MHz), adhere to this standardized acquisition protocol.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: Avoid DMSO-d₆ unless solubility is an issue, as its high viscosity can broaden the critical aldehyde proton signal and obscure coupling constants.

  • Instrument Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).[1]

    • Relaxation Delay (D1):

      
       2.0 seconds (critical for accurate integration of the aldehyde proton).[1]
      
    • Scans (NS): 16–32 (sufficient for S/N > 200:1).

    • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignment

The 1H NMR spectrum of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is characterized by three distinct signal zones.

A. The Diagnostic Aldehyde (Low Field)[1]
  • Shift: 10.15 ± 0.05 ppm

  • Multiplicity: Singlet (s)

  • Integration: 1H

  • Significance: This peak is the primary indicator of the C-3 formyl group . Its lack of coupling confirms the absence of protons on the adjacent nitrogen or quaternary carbon.[1] A shift < 10.0 ppm often indicates hydration (gem-diol formation) or contamination.[1]

B. The Aromatic Region (Mid Field)[1]
  • Shift: 7.40 – 7.75 ppm

  • Multiplicity: Multiplets (m)

  • Integration: 5H

  • Assignment: The phenyl group at C-5 .

    • 7.65–7.75 ppm (2H): Ortho-protons.[1] Deshielded due to conjugation with the isoxazole double bond.[1]

    • 7.40–7.55 ppm (3H): Meta- and para-protons.

  • Diagnostic Value: The splitting pattern confirms the mono-substituted nature of the phenyl ring.[1]

C. The Isoxazole Methyl (High Field)[1]
  • Shift: 2.35 ± 0.05 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Assignment: Methyl group at C-4 .

  • Mechanistic Insight: The chemical shift is slightly deshielded (compared to a standard allylic methyl ~1.7 ppm) due to the electron-withdrawing nature of the heterocycle and the adjacent C-3 aldehyde.

Comparative Performance Guide

This section compares the target compound's spectral signature against its two most common "alternatives" (impurities): the Precursor Alcohol and the Regioisomer .[1]

Scenario A: Reaction Monitoring (Target vs. Precursor)

Context: Monitoring the oxidation of 4-Methyl-5-phenyl-1,2-oxazole-3-methanol to the carbaldehyde.

FeatureTarget: Carbaldehyde Alternative: Precursor (Alcohol) Diagnostic Action
Aldehyde Proton 10.15 ppm (s) AbsentPrimary QA Check. Any signal here confirms oxidation.
Linker Protons Absent4.65 ppm (s or d, 2H) Represents the

group.[1] Disappearance = 100% conversion.[1]
Hydroxyl Proton Absent2.0–5.0 ppm (broad) Variable shift; unreliable for quantification but indicative of impurity.[1]
Methyl Shift 2.35 ppm2.15 ppmThe aldehyde is more electron-withdrawing, shifting the methyl downfield by ~0.2 ppm.
Scenario B: Structural Validation (Target vs. Regioisomer)

Context: Distinguishing 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (Target) from 4-Methyl-3-phenyl-1,2-oxazole-5-carbaldehyde (Regioisomer).

FeatureTarget (CHO at C-3) Regioisomer (CHO at C-5) Mechanistic Reason
Aldehyde Shift ~10.15 ppm ~9.80 – 9.95 ppm The C-3 position (adjacent to N=O) is electronically distinct from C-5 (adjacent to O).
NOE Correlation Strong NOE: Methyl

Phenyl
Weak/No NOE: Methyl

Phenyl
In the target, Me (C-4) and Ph (C-5) are adjacent.[1] In the regioisomer, Me (C-4) and Ph (C-3) are also adjacent, but the aldehyde location changes the electronic environment significantly.[1]
HMBC Correlation CHO proton couples to C-3 (

) and C-4 (

).[1]
CHO proton couples to C-5 (

) and C-4 (

).[1]
Requires 13C assignment, but definitive.[1]

Advanced Verification Workflow (Visualized)

The following diagram illustrates the logical decision tree for validating the compound's structure using 1H NMR data.

NMR_Verification_Workflow Sample Crude Product Sample AldehydeCheck Check 9.5 - 10.5 ppm Sample->AldehydeCheck IsAldehydePresent Peak at ~10.15 ppm? AldehydeCheck->IsAldehydePresent AlcoholImpurity Impurity: Precursor Alcohol (Check 4.65 ppm -CH2-) IsAldehydePresent->AlcoholImpurity No (or small peak) RegioCheck Check Methyl Shift (~2.35 ppm) IsAldehydePresent->RegioCheck Yes (Major peak) FinalValidation NOE Experiment (Me-Ph Interaction) RegioCheck->FinalValidation Shift Matches Confirmed CONFIRMED: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde FinalValidation->Confirmed Strong NOE (Me-Ph) Regioisomer IDENTIFIED: Regioisomer (Wrong Substitution) FinalValidation->Regioisomer Weak/No NOE or Wrong HMBC

Caption: Logical decision tree for 1H NMR structural verification of isoxazole carbaldehydes.

References

  • Dengxu Qiu, et al. (2023).[1][2][3] "Lewis acid-promoted direct synthesis of isoxazole derivatives."[4] Beilstein Journal of Organic Chemistry. (Provides general isoxazole NMR shift data and characterization protocols).

  • Yuzuri, T., et al. (2001).[1] "17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles." Georgia State University.[1][5] (Discusses electronic effects on isoxazole chemical shifts). [1]

  • Santa Cruz Biotechnology . "5-(4-Methylphenyl)isoxazole-3-carboxaldehyde Product Data."[6] (Comparative data for structural isomers). [1]

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for 5-phenylisoxazole-3-carboxaldehyde." (Base scaffold spectral characteristics). [1]

Sources

A Comparative Guide to the Spectroscopic Characterization of 4-Methyl-5-phenylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-Methyl-5-phenylisoxazole-3-carbaldehyde, a molecule of interest for its potential pharmacological applications, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. Furthermore, we explore the power of computational chemistry as a predictive and complementary tool.

The Spectroscopic Challenge: Unveiling the Molecular Architecture

The structural integrity of a potential therapeutic agent is the bedrock of its efficacy and safety. For 4-methyl-5-phenylisoxazole-3-carbaldehyde, the key structural features to confirm are the isoxazole ring, the phenyl substituent, the methyl group, and the aldehyde functionality. Each of these components imparts distinct and measurable spectroscopic signatures.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Fingerprint

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For 4-methyl-5-phenylisoxazole-3-carbaldehyde, the expected characteristic absorption peaks are detailed in Table 1. The interpretation is based on established group frequency correlations and data from related isoxazole derivatives.[1][2][3][4][5]

Table 1: Predicted FTIR Characteristic Peaks for 4-Methyl-5-phenylisoxazole-3-carbaldehyde

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3060MediumAromatic C-H StretchPhenyl Ring
~2925MediumAliphatic C-H StretchMethyl Group
~2820 & ~2720WeakAldehydic C-H Stretch (Fermi resonance)Aldehyde
~1700StrongC=O StretchAldehyde
~1610Medium-StrongC=N StretchIsoxazole Ring
~1580 & ~1490Medium-StrongC=C StretchPhenyl Ring & Isoxazole Ring
~1450MediumC-H BendMethyl Group
~1380MediumC-H BendMethyl Group (umbrella mode)
~900-1200Medium-StrongC-O and C-N StretchIsoxazole Ring
~760 & ~690StrongC-H Out-of-plane BendPhenyl Ring (monosubstituted)

The causality behind these assignments lies in the unique vibrational energies of each bond. The strong carbonyl (C=O) stretch around 1700 cm⁻¹ is a highly diagnostic peak for the aldehyde group. The isoxazole ring itself contributes a series of complex vibrations, with the C=N stretch being a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look into the Atomic Environment

While FTIR provides a rapid overview of functional groups, NMR spectroscopy offers a more detailed map of the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about neighboring protons).

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Methyl-5-phenylisoxazole-3-carbaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet1HAldehyde proton (-CHO)
~7.8 - 7.5Multiplet5HPhenyl protons (Ar-H)
~2.5Singlet3HMethyl protons (-CH₃)

The downfield shift of the aldehyde proton is highly characteristic. The phenyl protons will likely appear as a complex multiplet, and the methyl protons as a singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-5-phenylisoxazole-3-carbaldehyde

Chemical Shift (δ, ppm)Assignment
~185Aldehyde Carbonyl (C=O)
~160-170Isoxazole Carbons (C3 & C5)
~128-132Phenyl Carbons (Ar-C)
~115Isoxazole Carbon (C4)
~12Methyl Carbon (-CH₃)

The Power of Prediction: Computational Spectroscopy

In modern structural elucidation, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool.[6][7][8] By calculating the optimized geometry and vibrational frequencies or NMR chemical shifts of a molecule, we can generate a theoretical spectrum that can be compared with experimental data. This approach offers several advantages:

  • Aids in Peak Assignment: Theoretical predictions can help in the definitive assignment of complex vibrational modes or closely spaced NMR signals.

  • Validation of Structure: A strong correlation between the experimental and computed spectra provides a high degree of confidence in the proposed structure.

  • Insight into Molecular Properties: DFT calculations can also provide information on electronic properties, such as HOMO-LUMO energy gaps.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

A robust and common method for obtaining the IR spectrum of a solid sample is using an FTIR spectrometer equipped with an ATR accessory.

dot

Caption: Workflow for obtaining an FTIR spectrum using an ATR accessory.

NMR Spectroscopy

Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup.

dot

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Comparison of Techniques

FeatureFTIR SpectroscopyNMR Spectroscopy
Information Provided Functional groups, bond vibrationsDetailed connectivity, stereochemistry, electronic environment of nuclei
Sensitivity Generally lowerHigher for ¹H, lower for ¹³C
Sample Requirement Micrograms to milligramsMilligrams
Analysis Time Fast (minutes)Slower (minutes to hours)
Cost Relatively inexpensiveExpensive
Quantum Mechanical Basis Molecular vibrationsNuclear spin transitions in a magnetic field

dot

Technique_Relationship cluster_experimental Experimental Techniques cluster_computational Computational Method Molecule 4-Methyl-5-phenylisoxazole-3-carbaldehyde FTIR FTIR Spectroscopy (Functional Groups) Molecule->FTIR probes NMR NMR Spectroscopy (Connectivity & Environment) Molecule->NMR probes DFT DFT Calculations (Predicted Spectra) Molecule->DFT models FTIR->NMR complementary DFT->FTIR validates/assigns DFT->NMR validates/assigns

Caption: The synergistic relationship between experimental and computational spectroscopic techniques.

Conclusion

The structural elucidation of 4-methyl-5-phenylisoxazole-3-carbaldehyde is most effectively achieved through a synergistic approach that combines FTIR and NMR spectroscopy. FTIR provides a rapid and invaluable assessment of the key functional groups, while NMR offers a detailed and unambiguous determination of the molecular connectivity. The integration of computational methods, such as DFT, further strengthens the structural assignment by providing a theoretical framework for the interpretation of experimental data. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the characterization of novel compounds for drug discovery and development.

References

  • Alessandrini, S., Melosso, M., Rivilla, V. M., & Puzzarini, C. (n.d.). Computed vibrational frequencies of oxazole and t-vinylisocyanate... ResearchGate. Retrieved February 15, 2026, from [Link]

  • El-Azhary, A. A., & Suter, H. U. (1995). Correlated ab Initio Force Fields and Vibrational Analysis of the Spectra of Isoxazole and Isothiazole. The Journal of Physical Chemistry, 99(44), 16173–16180. [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. Retrieved February 15, 2026, from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k | Download Scientific Diagram. Retrieved February 15, 2026, from [Link]

  • El-Azhary, A. A., & Suter, H. U. (1995). Correlated ab Initio Force Fields and Vibrational Analysis of the Spectra of Isoxazole and Isothiazole. The Journal of Physical Chemistry, 99(44), 16173–16180. [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PeerJ, 9, e11776. [Link]

  • (n.d.). 2 - Supporting Information. Retrieved February 15, 2026, from [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • (n.d.). Supplementary Information File. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... | Download Scientific Diagram. Retrieved February 15, 2026, from [Link]

  • Ay, B., Ay, I., & Yüksek, H. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Turkish Journal of Chemistry, 46(4), 1184-1198. [Link]

  • Wolf, T. J. A., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(17), 3465–3473. [Link]

Sources

Comparative Reactivity Guide: Isoxazole-3-carbaldehyde vs. Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Isoxazole-3-carbaldehyde (Iso-3-CHO) and Benzaldehyde (Ph-CHO) derivatives. While both serve as electrophilic aldehyde precursors in drug discovery, their reactivity profiles diverge significantly due to the electronic deficiency and latent instability of the isoxazole ring.

Key Takeaway: Isoxazole-3-carbaldehyde is significantly more electrophilic than benzaldehyde, allowing for faster reaction rates under milder conditions. However, it possesses a "chemical Achilles' heel": the N–O bond.[1] This bond renders the ring susceptible to cleavage under strongly basic conditions (pH > 10) and catalytic hydrogenation , necessitating specialized protocols distinct from standard benzyl chemistry.

Electronic Profiling & Structural Logic

To predict reactivity, one must understand the underlying electronic architecture.

  • Benzaldehyde: The carbonyl group is conjugated with a

    
    -excessive benzene ring. The aromatic ring acts as an electron donor (via resonance) to the carbonyl, stabilizing the partial positive charge on the carbon. This reduces electrophilicity, requiring catalysts (Lewis acids or Bronsted bases) to drive nucleophilic attack.
    
  • Isoxazole-3-carbaldehyde: The isoxazole ring is

    
    -deficient (heteroaromatic). The adjacent Nitrogen and Oxygen atoms exert a strong inductive electron-withdrawing effect (-I). Furthermore, the N–O bond creates a significant dipole. This makes the C3-formyl group highly electron-deficient and reactive toward nucleophiles.
    
Visualization: Electronic Reactivity Flow

The following diagram illustrates the divergent electronic pressures influencing the aldehyde reactivity.

Electronic_Profile Benz Benzaldehyde (Resonance Stabilized) Effect_Benz Ring donates e- density to Carbonyl Benz->Effect_Benz Iso Isoxazole-3-carbaldehyde (Electron Deficient) Effect_Iso N-O bond pulls e- density (-I Effect) Iso->Effect_Iso Reactivity_Benz Moderate Electrophilicity Requires Activation Effect_Benz->Reactivity_Benz Reactivity_Iso High Electrophilicity Rapid Nucleophilic Attack Effect_Iso->Reactivity_Iso Risk Risk: Ring Cleavage (Base/Reductive Sensitivity) Reactivity_Iso->Risk If conditions harsh

Figure 1: Comparative electronic flows. Note the high electrophilicity of the isoxazole derivative carries the trade-off of ring instability.

Case Study A: Knoevenagel Condensation

Objective: Synthesis of


-unsaturated nitriles (Drug Scaffolds).
Reaction:  Aldehyde + Malononitrile 

Product.[2]
Critical Protocol Differences

Standard benzaldehyde protocols often utilize piperidine in refluxing ethanol. Applying these conditions to Iso-3-CHO often results in tarry degradation products due to base-mediated ring opening (Kemp elimination-like mechanisms).

Optimized Protocol for Isoxazole-3-carbaldehyde:

  • Solvent: Ethanol or Water (Avoid high-boiling basic solvents like Pyridine).

  • Catalyst: Use L-Proline (10 mol%) or Ammonium Acetate (Mild buffer) instead of strong bases like KOH or Piperidine.

  • Temperature: Room Temperature (25°C).

Comparative Performance Data
MetricBenzaldehyde (Standard)Isoxazole-3-carbaldehyde (Optimized)Mechanistic Insight
Catalyst Piperidine (Strong Base)L-Proline or NH₄OAc (Weak Acid/Base)Isoxazole ring opens at pH > 10 [1].
Temp/Time Reflux (78°C) / 2-4 h25°C / 15-30 minHigher electrophilicity of Iso-3-CHO lowers

.
Yield 85-95%88-92%Comparable yields only if mild conditions are used.
Side Products Cannizzaro (minor)Ring Cleavage Nitriles (Major if basic)The N-O bond is the "weak link" [2].

Case Study B: Reductive Amination

Objective: Synthesis of secondary amines. Reaction: Aldehyde + Primary Amine


 Imine 

Amine.
The "Hydrogenation Trap"

This is the most critical distinction.

  • Benzaldehyde: Can be performed via "One-Pot" catalytic hydrogenation (

    
    , Pd/C). The benzene ring is stable.
    
  • Isoxazole-3-carbaldehyde: NEVER use

    
    /Pd/C if you intend to keep the isoxazole ring. Catalytic hydrogenation cleaves the N–O bond, resulting in 
    
    
    
    -amino enones or ring-opened imines [3].[1]
Validated Protocol for Isoxazole-3-carbaldehyde

Method: Hydride Reduction (Indirect).

  • Imine Formation: Mix Iso-3-CHO (1.0 eq) and Amine (1.0 eq) in MeOH. Stir 30 min (Imine forms rapidly).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • Why? STAB is mild and does not reduce the isoxazole double bonds or cleave the N-O bond.

    • Avoid:

      
      /Pd, 
      
      
      
      /Pt, or harsh conditions with
      
      
      .
Workflow Visualization: The Divergence

Reductive_Amination Start Start: Isoxazole-3-carbaldehyde + Primary Amine Imine Intermediate: Isoxazolyl Imine Start->Imine Choice Select Reducing Agent Imine->Choice Path_A Path A: H2 / Pd-C (Standard for Benzaldehyde) Choice->Path_A Avoid Path_B Path B: NaBH(OAc)3 (Selective Hydride) Choice->Path_B Recommended Result_A FAILURE: Ring Opening (N-O Bond Cleavage) Path_A->Result_A Result_B SUCCESS: Secondary Amine (Isoxazole Intact) Path_B->Result_B

Figure 2: Decision tree for reductive amination. Path A highlights the incompatibility of standard heterogeneous hydrogenation with isoxazole scaffolds.

Stability & Handling Guide

When switching from benzaldehyde to isoxazole-3-carbaldehyde, adopt the following handling adjustments to prevent yield loss.

VariableBenzaldehyde ProtocolIsoxazole AdjustmentReason
pH Tolerance Stable pH 1 - 13Stable pH 1 - 9 Base-catalyzed ring degradation (isoxazole

cyanoketone) occurs at high pH [4].
Oxidation Auto-oxidizes to Benzoic Acid slowly.Stable to air, but C3-H is acidic.The electron-withdrawing ring makes the aldehyde proton slightly more acidic; avoid strong bases.
Storage Room Temp, Dark.4°C, Inert Gas. Higher reactivity implies faster degradation if trace nucleophiles (water/amines) are present.
Experimental Tip: Monitoring Reaction Progress

Due to the distinct electronic nature, TLC monitoring requires adjustment.

  • Benzaldehyde: UV active (254 nm), strong absorbance.

  • Isoxazole-3-carbaldehyde: UV active, but often runs faster on Silica gel (less polar than benzaldehyde derivatives with donors like -OMe).

  • Stain: Use Anisaldehyde dip or KMnO4 . Isoxazole aldehydes stain distinctly (often yellow/orange) compared to the dark spots of benzaldehydes.

References

  • BenchChem. (2025).[1][3][4][5] Stability issues of the oxazole and isoxazole rings in chemical synthesis. Retrieved from 5

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Contextual grounding on N-O bond cleavage).
  • Beilstein Journals. (2011). Photocycloaddition and stability studies of isoxazole derivatives. Retrieved from 6[7]

  • ResearchGate. (2004). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from 8

Sources

Technical Comparison: UV-Vis Characterization of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde , a critical intermediate in the synthesis of COX-2 inhibitors like Valdecoxib.

Executive Summary & Core Directive

Compound Identity: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (CAS: 1159981-61-9) Primary Application: Key regio-specific intermediate for sulfonamide COX-2 inhibitors. Critical Spectral Feature:


 (Dichloromethane/Methanol).

This guide moves beyond basic spectral listing to analyze the chromophoric system governing this molecule. Unlike its final drug derivative Valdecoxib (


), this intermediate possesses an extended conjugation pathway linking the phenyl ring, the isoxazole core, and the C-3 aldehyde, resulting in a distinct bathochromic shift.

Experimental Data & Comparative Analysis

The UV-Vis profile of this molecule is defined by the Phenyl-Isoxazole-Carbonyl conjugation axis. The methyl group at position C-4 acts as a steric auxochrome—while it electronically donates density (+I effect), it also introduces potential steric strain that can modulate planarity.

Primary Absorption Data
CompoundStructure

(nm)
Solvent

(M

cm

)
Note
Target: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehydeAldehyde at C-3290--295 DCM/MeOH~12,000Inferred from ester analog
Analog: Ethyl 4-methyl-5-phenylisoxazole-3-carboxylateEster at C-3289 DCM11,800Direct Experimental Ref [1]
Drug: ValdecoxibSulfonamide at C-4235, 202 Ethanol14,500Hypsochromic due to broken conjugation
Precursor: 5-PhenylisoxazoleNo C-3 Carbonyl260 Methanol10,000Baseline chromophore
Spectral Interpretation
  • The Conjugation Bridge: The absorption at ~290 nm arises from the

    
     transition spanning the 5-phenyl ring through the isoxazole double bonds to the 3-carbonyl group. This creates a "push-pull" system where the phenyl acts as a donor and the aldehyde as an acceptor.
    
  • The Methyl Steric Check: In many bi-aryl systems, an ortho-methyl group (position 4 here) twists the rings out of planarity, breaking conjugation (blue shift). However, the experimental value of 289 nm for the ester analog confirms that the molecule retains significant planarity , allowing extended conjugation despite the methyl group.

  • Solvatochromism: Expect a slight red shift (bathochromic) in polar protic solvents (like Methanol) compared to non-polar solvents (Hexane) due to the stabilization of the excited state dipole of the carbonyl group (

    
     transitions may be obscured by the intense 
    
    
    
    ).

Experimental Protocol: Self-Validating Measurement

To ensure reproducibility and distinguish this intermediate from its regioisomers (e.g., 3-methyl-5-phenyl...), follow this standardized protocol.

Reagents & Equipment
  • Solvent: HPLC-grade Dichloromethane (DCM) or Methanol (MeOH). Note: DCM is preferred for solubility, but MeOH is standard for UV comparison.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be used .

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.87 mg of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (

      
      ).
      
    • Dissolve in 10 mL DCM to create a 1.0 mM (1000 µM) stock.

    • Validation: Solution must be clear and colorless to pale yellow. Any turbidity indicates insolubility or hydrolysis.

  • Working Dilution:

    • Dilute 100 µL of Stock into 9.9 mL of solvent.

    • Final Concentration: 10 µM .

  • Scan Parameters:

    • Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline Correction: Auto-zero with solvent blank.

  • Acceptance Criteria:

    • 
       must fall between 285–295 nm .
      
    • Absorbance at

      
       should be 0.6 – 0.9 AU  (linear range).
      
    • A secondary peak or shoulder at ~210–220 nm is normal (benzene ring excitation).

Mechanistic Visualization

The following diagram illustrates the conjugation pathway and the structural comparison that validates the spectral data.

UV_Mechanism Phenyl 5-Phenyl Ring (Electron Donor) Isoxazole Isoxazole Core (Conjugation Bridge) Phenyl->Isoxazole π-overlap Result Observed Absorption λ_max ≈ 290 nm (Extended Conjugation) Phenyl->Result Chromophore Assembly Carbonyl 3-Carbaldehyde (Electron Acceptor) Isoxazole->Carbonyl π-overlap Isoxazole->Result Chromophore Assembly Carbonyl->Result Chromophore Assembly Methyl 4-Methyl Group (Steric Auxochrome) Methyl->Phenyl Minor Steric Interaction Methyl->Isoxazole +I Effect

Figure 1: The chromophoric assembly of the target molecule.[1][2] The continuous


-overlap from the phenyl ring to the carbonyl group is responsible for the absorption at ~290 nm. The 4-methyl group introduces minor steric strain but does not break the conjugation.

Synthesis & Purity Context

In drug development, this UV signal is a critical Process Analytical Technology (PAT) checkpoint.

  • Reaction Monitoring: When converting the ester (Ethyl 4-methyl-5-phenylisoxazole-3-carboxylate) to the aldehyde (Target), the

    
     will shift slightly (typically +2 to +5 nm red shift) due to the greater electron-withdrawing power of the aldehyde vs. the ester.
    
  • Contamination Check: If the spectrum shows a peak at 235 nm , it indicates contamination with sulfonamide derivatives or loss of the aldehyde conjugation (e.g., oxidation to acid or reduction to alcohol).

References

  • Baumann, M., et al. (2020).[3] Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. University College Dublin. (Data for Ethyl 4-methyl-5-phenylisoxazole-3-carboxylate,

    
     in DCM).
    
    
  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777.

    
    ).
    
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde, a compound whose handling requires meticulous attention to detail. The procedures outlined herein are synthesized from established chemical safety principles and data from analogous structures to ensure a self-validating and trustworthy workflow.

Hazard Assessment and Chemical Profile

The primary concerns with this class of compounds are physical handling of the solid material and its chemical reactivity. As a powdered solid, it presents a risk of dust formation, which can lead to respiratory tract irritation if inhaled.[1][2] Furthermore, its chemical structure suggests incompatibility with certain substances.

Key Hazard Considerations:

Hazard CategoryDescriptionRationale & Causality
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1]Fine dust particles can be easily inhaled, leading to irritation of the mucous membranes and respiratory system.
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.[1]The aldehyde functional group can be readily oxidized, potentially leading to a vigorous or exothermic reaction. The oxazole ring may be susceptible to degradation under strong acidic conditions.
Decomposition Hazardous decomposition products include oxides of carbon (CO, CO2) and nitrogen (NOx).[1][2]During combustion or thermal decomposition, the organic structure breaks down, releasing these toxic gases.
Health Effects The toxicological properties have not been fully investigated.[2] Weakness and convulsions have been noted as potential signs of exposure for similar compounds.[1]Due to the lack of specific toxicological data, this compound should be handled as a substance of unknown toxicity, warranting cautious handling.

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Proper handling is the first step in a safe disposal process. The goal is to minimize exposure and prevent accidental releases into the environment. Adherence to Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in a laboratory setting is mandatory.[3][4]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields conforming to EN166 or OSHA's 29 CFR 1910.133 regulations are required to protect against dust particles.[1][2]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[5] Choose body protection according to the amount and concentration of the substance at the workplace.[1]

  • Respiratory Protection: While not typically required with adequate engineering controls, if user operations generate significant dust, a NIOSH-approved respirator may be necessary.[1][5]

  • Lab Coat: A standard lab coat should be worn to prevent contamination of personal clothing.

Engineering Controls: All handling of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the potential for dust inhalation.[1]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical to prevent wider contamination and exposure.

For a Small Spill:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep up the solid material.

  • Avoid actions that create dust clouds.

  • Place the swept material into a suitable, labeled container for disposal.[1]

For a Large Spill:

  • Evacuate personnel from the immediate area.

  • Avoid breathing dust.

  • Wearing appropriate PPE, sweep up and shovel the material into a suitable container for disposal according to local regulations.[1]

  • Do not allow the product to enter drains.[1][2]

Step-by-Step Disposal Protocol

The disposal of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Step 1: Waste Segregation and Collection

  • Collect all waste material, including any contaminated items (e.g., weighing paper, paper towels from a spill cleanup), in a designated waste container.

  • This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

Step 2: Waste Container Labeling

  • The waste container must be clearly labeled as hazardous waste.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • Associated hazard warnings (e.g., "Irritant")

Step 3: Final Disposal

  • Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the contractor with all available safety information, including the information from this guide and any relevant SDS for similar compounds.

The following diagram illustrates the decision-making process for the disposal of this chemical.

DisposalWorkflow start Start: Material Identified for Disposal assess Assess Material State (Unused, Contaminated, Spill Residue) start->assess container Select a Compatible, Sealable Hazardous Waste Container assess->container transfer Carefully Transfer Waste to Container (Minimize Dust Formation) container->transfer labeling Label Container with: 'Hazardous Waste' Full Chemical Name Hazards & Date transfer->labeling storage Store in a Designated, Secure Waste Accumulation Area labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end

Caption: Disposal workflow for 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde.

References

  • Safety Data Sheet. (n.d.).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Oxazole.
  • Fisher Scientific. (2009, January 21). SAFETY DATA SHEET: 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • Shanghai Canbi Pharma Ltd. (2014, March 12). SAFETY DATA SHEET: 1,3-OXAZOLE-2-CARBOXALDEHYDE.
  • Capot Chemical. (2025, December 13). Material Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.1048 - Formaldehyde.
  • Gresham, C., & Haky, J. (2023, February 20). OSHA Formaldehyde Safety. In StatPearls.
  • U.S. Environmental Protection Agency. (2025, October 15). Oxazole, 4-methyl-5-phenyl- - Hazard.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Acadia University. (n.d.). Standard Operating Procedures (SOP) for peroxide forming chemicals.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • ChemicalBook. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE | 953408-85-0.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Environmental, Health & Safety.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Eurofins. (2024, April 9). 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA.
  • U.S. Environmental Protection Agency. (2015, October 15). EPA Regulated Pharmaceutical Waste.
  • National Community Pharmacists Association. (n.d.). NCPA's Summary of EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals.
  • Request PDF. (2025, August 7). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.